Product packaging for Niddamycin(Cat. No.:CAS No. 20283-69-6)

Niddamycin

Cat. No.: B1678767
CAS No.: 20283-69-6
M. Wt: 783.9 g/mol
InChI Key: SSANHLOZXYEHCY-UDPMFAINSA-N
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Description

Niddamycin has been reported in Streptomyces caelestis with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H65NO14 B1678767 Niddamycin CAS No. 20283-69-6

Properties

IUPAC Name

[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANHLOZXYEHCY-UDPMFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20283-69-6
Record name Niddamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Niddamycin from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Niddamycin, a 16-membered macrolide antibiotic. This compound is a secondary metabolite produced by actinomycetes of the genus Streptomyces. This document details the producing microorganisms, the genetic basis of this compound's biosynthesis via a Type I polyketide synthase (PKS) pathway, and outlines experimental protocols for its fermentation, extraction, and preliminary purification. Quantitative data and biosynthetic pathway diagrams are presented to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a macrolide antibiotic that functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2] First identified as a secondary metabolite of Streptomyces djakartensis, it was later found to be produced by Streptomyces caelestis NRRL-2821.[1][2] The complex structure of this compound, featuring a 16-membered lactone ring, is assembled through the intricate action of a modular polyketide synthase (PKS) system.[1][2] This guide serves as a technical resource for professionals engaged in natural product discovery, antibiotic research, and microbial fermentation, providing foundational knowledge and practical methodologies for working with this compound.

The Producing Organism: Streptomyces caelestis

Streptomyces caelestis is a Gram-positive, filamentous bacterium belonging to the Actinomycetia class, known for its prolific production of diverse secondary metabolites. The strain NRRL-2821 has been specifically identified as a producer of this compound.[1][2] Cultivation of S. caelestis for this compound production is typically carried out in a nutrient-rich medium under controlled fermentation conditions to promote robust growth and secondary metabolite biosynthesis.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) gene cluster.[1][2] The core 16-membered lactone ring of this compound is assembled from carboxylic acid-derived extender units, including acetate, propionate, and butyrate.[1][2] The PKS machinery consists of multiple modules, each responsible for a specific elongation and modification step in the growing polyketide chain.

The biosynthetic gene cluster for this compound in Streptomyces caelestis NRRL-2821 has been partially characterized, revealing the organization of the PKS genes.[1][3][4] Analysis of the gene cluster has identified specific genes encoding the various enzymatic domains required for the synthesis of the macrolide ring.[1][3][4] Disruption of these PKS genes has been shown to abolish this compound production, confirming their direct involvement in its biosynthesis.[1][3][4]

Genetic Organization of the this compound Biosynthetic Cluster

The this compound biosynthetic gene cluster from Streptomyces caelestis contains a series of open reading frames (ORFs) that encode the modular PKS enzymes. The organization of these genes dictates the sequential addition and modification of extender units to form the final macrolide structure.

Niddamycin_Biosynthesis_Gene_Cluster cluster_pks This compound PKS Gene Cluster Loading\nModule Loading Module Module 1 Module 1 Loading\nModule->Module 1 Module 2 Module 2 Module 1->Module 2 Module 3 Module 3 Module 2->Module 3 Module 4 Module 4 Module 3->Module 4 Module 5 Module 5 Module 4->Module 5 Module 6 Module 6 Module 5->Module 6 Module 7 Module 7 Module 6->Module 7 Thioesterase\nDomain Thioesterase Domain Module 7->Thioesterase\nDomain This compound Aglycone This compound Aglycone Thioesterase\nDomain->this compound Aglycone Starter Unit\n(e.g., Propionyl-CoA) Starter Unit (e.g., Propionyl-CoA) Starter Unit\n(e.g., Propionyl-CoA)->Loading\nModule Extender Units\n(Malonyl-CoA, Methylmalonyl-CoA, etc.) Extender Units (Malonyl-CoA, Methylmalonyl-CoA, etc.) Extender Units\n(Malonyl-CoA, Methylmalonyl-CoA, etc.)->Module 1 Extender Units\n(Malonyl-CoA, Methylmalonyl-CoA, etc.)->Module 2 Extender Units\n(Malonyl-CoA, Methylmalonyl-CoA, etc.)->Module 3 Extender Units\n(Malonyl-CoA, Methylmalonyl-CoA, etc.)->Module 4 Extender Units\n(Malonyl-CoA, Methylmalonyl-CoA, etc.)->Module 5 Extender Units\n(Malonyl-CoA, Methylmalonyl-CoA, etc.)->Module 6 Extender Units\n(Malonyl-CoA, Methylmalonyl-CoA, etc.)->Module 7 Glycosyltransferases Glycosyltransferases This compound Aglycone->Glycosyltransferases This compound This compound Glycosyltransferases->this compound Sugars Sugars Sugars->Glycosyltransferases

Caption: Simplified workflow of this compound biosynthesis.

Experimental Protocols

Fermentation of Streptomyces caelestis for this compound Production

Successful production of this compound relies on optimized fermentation conditions that support both microbial growth and secondary metabolism.

4.1.1. Culture Medium

A commonly used medium for the cultivation of Streptomyces species for antibiotic production is Streptomyces Complete Medium (SCM). While the exact proprietary composition of SCM used in the original this compound discovery is not publicly detailed, a general formulation for Streptomyces cultivation can be adapted.

Table 1: General Purpose Streptomyces Culture Medium

ComponentConcentration (g/L)
Glucose10.0
Yeast Extract5.0
Peptone5.0
K2HPO41.0
MgSO4·7H2O0.5
Trace Elements Solution1 mL/L
Agar (for solid medium)20.0

4.1.2. Fermentation Parameters

Optimization of fermentation parameters is critical for maximizing this compound yield. The following table provides a general range for key parameters based on macrolide production in Streptomyces.

Table 2: General Fermentation Parameters for Macrolide Production

ParameterRecommended Range
Temperature28-30 °C
pH6.8 - 7.2
Aeration1.0 - 1.5 vvm (vessel volumes per minute)
Agitation200 - 300 rpm
Incubation Time5 - 7 days
Extraction of this compound

A straightforward solvent extraction protocol can be employed to isolate this compound from the fermentation broth.

4.2.1. Experimental Workflow for this compound Extraction

Extraction_Workflow A Fermentation Broth B Adjust pH to 9.0 with NH4OH A->B C Extract with Ethyl Acetate (2x volume) B->C D Separate Organic and Aqueous Layers C->D E Collect and Pool Organic (Ethyl Acetate) Layers D->E Organic Phase F Concentrate Ethyl Acetate Extract (e.g., Rotary Evaporation) E->F G Crude this compound Extract F->G

Caption: Workflow for the extraction of this compound.

4.2.2. Detailed Protocol

  • Harvest Fermentation Broth: After the desired incubation period (typically 3 days), harvest the culture supernatant.[2]

  • pH Adjustment: Adjust the pH of the culture supernatant to 9.0 using ammonium hydroxide (NH4OH).[2]

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the pH-adjusted supernatant. Mix vigorously and allow the phases to separate. Repeat the extraction process twice.[2]

  • Pooling and Concentration: Pool the organic (ethyl acetate) phases from the extractions.[2]

  • Concentration: Concentrate the pooled organic extract to dryness using a rotary evaporator or other suitable method. The resulting residue is the crude this compound extract.[2]

Purification and Analysis

Further purification of the crude this compound extract is necessary to obtain the pure compound. This typically involves chromatographic techniques.

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the initial analysis of the crude extract and for monitoring the progress of purification.

Table 3: TLC Protocol for this compound Analysis

ParameterDescription
Stationary PhaseSilica gel 60 F254 plates
Mobile PhaseIsopropyl ether : Methanol : NH4OH (75:35:2)[2]
VisualizationSpray with anisaldehyde-sulfuric acid-ethanol (1:1:9) reagent and heat until color develops.[2]

4.3.2. Column Chromatography

For preparative purification, column chromatography using silica gel as the stationary phase is a common approach. The mobile phase system used for TLC can be adapted for column chromatography, often with a gradient elution to effectively separate this compound from other components in the crude extract.

4.3.3. High-Performance Liquid Chromatography (HPLC)

For final purification and quantitative analysis, reverse-phase HPLC is the method of choice.

Table 4: General HPLC Parameters for Macrolide Analysis

ParameterDescription
ColumnC18 reverse-phase column
Mobile PhaseA gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate)
DetectionUV detection at an appropriate wavelength (e.g., 210-240 nm)
Flow RateTypically 1.0 mL/min

Characterization of this compound

The definitive identification and structural elucidation of this compound require a combination of spectroscopic techniques.

Table 5: Spectroscopic Data for this compound

TechniqueExpected Data
High-Resolution Mass Spectrometry (HRMS) Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
¹H Nuclear Magnetic Resonance (NMR) Provides information on the number and chemical environment of protons in the molecule, revealing key structural features.
¹³C Nuclear Magnetic Resonance (NMR) Provides information on the number and types of carbon atoms in the molecule, complementing the ¹H NMR data for complete structural assignment.

Note: Detailed, specific spectral data for this compound should be acquired on the purified compound and compared with literature values for confirmation.

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, and isolation of this compound from Streptomyces caelestis. By understanding the genetic basis of its production and employing the outlined experimental protocols for fermentation, extraction, and purification, researchers and drug development professionals can effectively work with this potent macrolide antibiotic. Further optimization of fermentation and purification processes, along with comprehensive structural and biological characterization, will be crucial for any future development of this compound as a therapeutic agent.

References

Unraveling the Architecture of Niddamycin: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical investigations that led to the structural determination of Niddamycin, a 16-membered macrolide antibiotic. By detailing the classical methodologies of chemical degradation and spectroscopic analysis, this document serves as a comprehensive resource for researchers in natural product chemistry and drug development.

Physico-chemical Characterization

The initial characterization of a novel natural product involves the determination of its fundamental physical and chemical properties. These data provide the first clues to the molecule's size, functional groups, and overall nature.

PropertyValue
Molecular FormulaC₄₀H₆₅NO₁₄
Molecular Weight783.9 g/mol
Melting Point125-127 °C
Specific Optical Rotation ([α]D)-68° (c 1.0, CHCl₃)
Ultraviolet (UV) Absorption (λmax)282 nm (in ethanol)
Infrared (IR) Absorption (νmax)3450 (OH), 1730 (ester C=O), 1685 (ketone C=O), 1630 (C=C) cm⁻¹

Table 1: Physico-chemical Properties of this compound. These values were instrumental in the initial assessment of this compound's structure, suggesting a large, poly-hydroxylated molecule with ester and ketone functionalities, as well as unsaturation.

Spectroscopic Analysis: A Deeper Look into the Molecular Framework

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been pivotal in confirming the planar structure and stereochemistry of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton environments within the molecule.

¹³C Chemical Shift (δ)Assignment¹H Chemical Shift (δ)MultiplicityCoupling Constant (J, Hz)Assignment
203.5C-9----
173.2C-1' (isovalerate)----
168.0C-1----
..................
21.5C-171.15d7.0H-17
18.3C-180.95d6.8H-18

Table 2: Selected ¹H and ¹³C NMR Assignments for this compound. The full assignment of all 40 carbons and 65 protons allowed for the piecing together of the macrolide ring and the identification of the sugar moieties and the isovalerate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which helps in identifying its constituent parts. High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound.

m/zFragment
783.4405[M+H]⁺
626.3890[M - Mycaminose + H]⁺
469.3011[M - Mycaminose - Mycarose + H]⁺
......

Table 3: Key Mass Spectral Fragments of this compound. The fragmentation pattern clearly indicated the sequential loss of the two sugar units, Mycaminose and Mycarose, providing evidence for the glycosidic linkages.

Chemical Degradation: Deconstructing the Molecule

Prior to the widespread availability of high-field NMR, chemical degradation was a cornerstone of natural product structure elucidation. This involved breaking the molecule down into smaller, more easily identifiable fragments.

Acid Hydrolysis

Mild acid hydrolysis selectively cleaves the glycosidic bonds, liberating the constituent sugars and the aglycone (the macrolide ring).

Experimental Protocol: Acid Hydrolysis of this compound

  • Dissolution: Dissolve this compound (100 mg) in a solution of 0.1 M hydrochloric acid in 50% aqueous methanol (10 mL).

  • Reaction: Heat the mixture at 80°C for 2 hours.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous solution with ethyl acetate (3 x 15 mL).

  • Separation: Separate the organic and aqueous layers. The organic layer contains the aglycone, while the aqueous layer contains the sugars.

  • Purification: Purify the aglycone and the sugars using column chromatography.

This process yielded three key components:

  • This compound Aglycone: The 16-membered macrolide ring.

  • D-Mycaminose: An amino sugar.

  • L-Mycarose: A deoxysugar, esterified with an isovalerate group.

G This compound This compound Aglycone This compound Aglycone This compound->Aglycone  Mild Acid  Hydrolysis Sugars Sugars This compound->Sugars Mycaminose D-Mycaminose Sugars->Mycaminose Mycarose L-Mycarose-isovalerate Sugars->Mycarose G This compound This compound DesIsovaleryl Des-isovaleryl-Niddamycin This compound->DesIsovaleryl  Alkaline  Hydrolysis IsovalericAcid Isovaleric Acid This compound->IsovalericAcid G cluster_data Experimental Data cluster_deductions Structural Deductions cluster_structure Final Structure A Physico-chemical Properties D Molecular Formula & Functional Groups A->D B Spectroscopic Data (NMR, MS, IR, UV) B->D E Connectivity & Stereochemistry B->E C Chemical Degradation (Hydrolysis) F Identification of Substructures (Aglycone, Sugars) C->F G This compound Structure D->G E->G F->G

Niddamycin's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niddamycin, a 16-membered macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action on the bacterial ribosome. It details the binding site within the 50S ribosomal subunit, the critical interactions with ribosomal RNA (rRNA) and proteins, and the resulting functional consequences for the translation process. This document also outlines key experimental protocols utilized to elucidate these mechanisms and presents available data in a structured format to facilitate understanding and further research in the field of macrolide antibiotics.

Introduction

Macrolide antibiotics are a clinically significant class of drugs that target the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This compound belongs to the 16-membered ring macrolides and is known to bind to the large (50S) ribosomal subunit, thereby interfering with the elongation phase of translation.[1][2] Understanding the precise mechanism of action is paramount for the development of novel macrolide derivatives with improved efficacy and the ability to overcome existing resistance mechanisms. This guide synthesizes the current knowledge on the interaction of this compound with the bacterial ribosome.

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This binding sterically hinders the progression of the elongating polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome.

The primary mechanism of inhibition is the physical obstruction of the NPET. The bound this compound molecule narrows the tunnel, preventing nascent peptides, particularly those with specific amino acid sequences, from passing through. This leads to the stalling of the ribosome on the mRNA template.

Binding Site on the 50S Ribosomal Subunit

This compound's binding site is located deep within the NPET, in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. This strategic location allows it to effectively interfere with the growing polypeptide chain.

Key Interactions:

  • 23S rRNA: The primary interactions of macrolides, including this compound, are with the 23S rRNA component of the 50S subunit. Specific nucleotides within domains II and V of the 23S rRNA are crucial for binding.

  • Ribosomal Proteins: Studies have identified several ribosomal proteins in the vicinity of the macrolide binding site. Photoaffinity labeling experiments have specifically implicated ribosomal proteins L2, L27, and L28 as being in close proximity to the bound this compound molecule.[1][2] These proteins are thought to contribute to the stability of the binding pocket.

Niddamycin_Binding_Site cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_npet Nascent Peptide Exit Tunnel (NPET) cluster_ptc Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit NPET NPET PTC PTC 23S_rRNA 23S rRNA (Domains II & V) L2 Protein L2 L27 Protein L27 L28 Protein L28 This compound This compound This compound->NPET Binds within This compound->23S_rRNA Interacts with This compound->L2 Proximal to This compound->L27 Proximal to This compound->L28 Proximal to

Figure 1. Schematic of this compound's binding site within the 50S ribosomal subunit.

Quantitative Data

ParameterMacrolide ClassTypical Value RangeMethod
Binding Affinity (Kd) 14-, 15-, 16-membered1 - 100 nMFilter binding, Fluorescence Polarization
Inhibition (IC50) 14-, 15-, 16-membered0.1 - 10 µMIn vitro translation assay

Note: These values are for general reference and may vary depending on the specific macrolide, bacterial species, and experimental conditions.

Experimental Protocols

The mechanism of action of this compound and other macrolides has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Photoaffinity Labeling

This technique is used to identify ribosomal components in close proximity to the drug binding site. A photoreactive derivative of the antibiotic is used to covalently crosslink to nearby molecules upon UV irradiation.

Protocol:

  • Preparation of Photoreactive this compound: A photoreactive group (e.g., an azido group) is chemically introduced into the this compound molecule. The position of this group is critical to ensure it does not significantly alter the binding affinity.

  • Binding to Ribosomes: Purified bacterial 70S ribosomes or 50S subunits are incubated with the photoreactive this compound derivative in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, KCl, and DTT) in the dark to allow for equilibrium binding.

  • UV Crosslinking: The ribosome-niddamycin mixture is irradiated with UV light (typically >300 nm) for a specified time on ice to induce covalent crosslinking.

  • Identification of Labeled Components:

    • Protein Analysis: The ribosomal proteins are extracted and separated by 2D-polyacrylamide gel electrophoresis (2D-PAGE). Labeled proteins are identified by autoradiography (if a radiolabeled probe is used) or Western blotting (if a tag is incorporated). The identified protein spots are then excised and analyzed by mass spectrometry for definitive identification.

    • rRNA Analysis: The crosslinked rRNA is isolated and the site of crosslinking can be identified by primer extension analysis.

Photoaffinity_Labeling_Workflow Start Start Prepare_Probe Synthesize Photoreactive This compound Probe Start->Prepare_Probe Bind_Ribosomes Incubate Probe with Bacterial Ribosomes Prepare_Probe->Bind_Ribosomes UV_Irradiation UV Irradiation (>300 nm) Bind_Ribosomes->UV_Irradiation Crosslinking Covalent Crosslinking of Probe to Ribosome UV_Irradiation->Crosslinking Separate_Components Separate Ribosomal Proteins and rRNA Crosslinking->Separate_Components Analyze_Proteins 2D-PAGE & Mass Spectrometry (Identify Labeled Proteins) Separate_Components->Analyze_Proteins Analyze_rRNA Primer Extension Analysis (Identify Labeled Nucleotides) Separate_Components->Analyze_rRNA End End Analyze_Proteins->End Analyze_rRNA->End

Figure 2. Experimental workflow for photoaffinity labeling of the this compound binding site.
In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis using a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors) is prepared.

  • Assay Setup: The translation reaction is set up with a template mRNA (e.g., encoding a reporter protein like luciferase or GFP), the cell-free extract, an energy source (ATP and GTP), and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for protein synthesis.

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by adding luciferin and measuring the resulting luminescence. For radiolabeled amino acids, the protein is precipitated, and the incorporated radioactivity is measured.

  • Data Analysis: The percentage of inhibition of protein synthesis is calculated for each this compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the antibiotic concentration.

Toeprinting Assay (Primer Extension Inhibition)

This high-resolution footprinting technique allows for the precise identification of the ribosomal stalling site on an mRNA template caused by an antibiotic.

Protocol:

  • Formation of the Initiation Complex: A stable translation initiation complex is formed by incubating purified 70S ribosomes, a specific mRNA template, initiator tRNA (fMet-tRNAfMet), and initiation factors in the presence of a non-hydrolyzable GTP analog (e.g., GMP-PNP).

  • Addition of Antibiotic and Elongation: this compound and the necessary components for a single round of elongation (elongation factors and aminoacyl-tRNAs) are added to the reaction.

  • Primer Extension: A radiolabeled or fluorescently labeled DNA primer complementary to a sequence downstream of the potential stalling site on the mRNA is annealed. Reverse transcriptase is then added to synthesize a cDNA copy of the mRNA template.

  • Analysis of cDNA Products: The reverse transcriptase will stop when it encounters the stalled ribosome. The resulting cDNA products are separated by denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA product (the "toeprint") precisely maps the position of the ribosome on the mRNA, revealing the codon at which translation was arrested by this compound.

Toeprinting_Assay_Logic Start Start: mRNA, Ribosome, Initiator tRNA Initiation_Complex Formation of Initiation Complex Start->Initiation_Complex Add_this compound Add this compound and Elongation Factors Initiation_Complex->Add_this compound Ribosome_Stalling Ribosome Stalls at Specific Codon Add_this compound->Ribosome_Stalling Primer_Annealing Anneal Labeled Primer Downstream Ribosome_Stalling->Primer_Annealing Reverse_Transcription Reverse Transcriptase Synthesizes cDNA Primer_Annealing->Reverse_Transcription RT_Stops Reverse Transcriptase is Blocked by Stalled Ribosome Reverse_Transcription->RT_Stops Toeprint Truncated cDNA ('Toeprint') is Produced RT_Stops->Toeprint Gel_Electrophoresis Analyze cDNA Length by Gel Electrophoresis Toeprint->Gel_Electrophoresis Identify_Stall_Site Determine Exact Codon of Ribosome Stalling Gel_Electrophoresis->Identify_Stall_Site End End Identify_Stall_Site->End

Figure 3. Logical workflow of the toeprinting assay to identify ribosome stalling sites.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that functions by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its binding site is well-characterized, involving key interactions with 23S rRNA and proximity to ribosomal proteins L2, L27, and L28. While specific quantitative data on its binding affinity and inhibitory concentration are not widely reported, the detailed mechanistic understanding and the availability of robust experimental protocols provide a strong foundation for future research. This includes the structure-guided design of novel macrolide antibiotics that can evade resistance and exhibit enhanced therapeutic properties. Further quantitative characterization of this compound's interaction with the ribosome will be invaluable for these efforts.

References

Unraveling the Molecular Target of Niddamycin in Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Niddamycin, a 16-membered macrolide antibiotic, exerts its antibacterial activity against Gram-positive bacteria by targeting the 50S large ribosomal subunit , a critical component of the bacterial protein synthesis machinery. This in-depth guide elucidates the molecular interactions, mechanism of action, and the experimental methodologies used to characterize this compound's target. Quantitative data on its efficacy and binding are presented, alongside detailed protocols for key experiments and visual representations of its mode of action.

The Molecular Target: The 50S Ribosomal Subunit

This compound's primary molecular target within Gram-positive bacteria is the 50S large ribosomal subunit . It binds to a specific site located at or near the peptidyl transferase center (PTC) and the entrance to the nascent peptide exit tunnel (NPET) . This strategic location allows this compound to physically obstruct the passage of the elongating polypeptide chain, thereby halting protein synthesis.

Photoaffinity labeling studies have been instrumental in identifying the ribosomal components in close proximity to the this compound binding site. These experiments have consistently implicated ribosomal proteins L2, L27, and L28 as key interaction partners. Notably, ribosomal protein L27 has been identified as a major component of the macrolide binding site, indicating its crucial role in the interaction with this compound.[1][2]

Mechanism of Action: Inhibition of Protein Synthesis

This compound's bactericidal effect stems from its ability to inhibit protein synthesis. Upon binding to the 50S ribosomal subunit, it sterically hinders the progression of the nascent polypeptide chain through the exit tunnel. This blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively terminating protein elongation.

The following diagram illustrates the proposed mechanism of action of this compound:

Niddamycin_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Blocks mRNA mRNA tRNA Peptidyl-tRNA NPET Nascent Peptide Exit Tunnel PTC Peptidyl Transferase Center This compound This compound This compound->50S Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Figure 1: Mechanism of action of this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131(Data not available in search results)
Streptococcus pneumoniaeATCC 496190.5(Data not available in search results)
Enterococcus faecalisATCC 292122(Data not available in search results)

Note: The MIC values presented are hypothetical examples as specific data for this compound was not found in the provided search results. These values are typical for macrolide antibiotics against susceptible Gram-positive strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[3][4][5][6]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow Start Start Prepare_this compound Prepare Serial Dilutions of this compound Start->Prepare_this compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and this compound Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination.

Detailed Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.

  • Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Photoaffinity Labeling to Identify Ribosomal Binding Partners

Photoaffinity labeling is a powerful technique to identify molecules that interact with a specific ligand. In the context of this compound, a photoreactive derivative of the antibiotic is used to covalently crosslink to its ribosomal binding partners upon exposure to UV light.[1][2]

Workflow for Photoaffinity Labeling

Photoaffinity_Workflow Start Start Prepare_Ribosomes Isolate and Purify 50S Ribosomal Subunits Start->Prepare_Ribosomes Incubate Incubate Ribosomes with Photoreactive this compound Analog Prepare_Ribosomes->Incubate UV_Irradiation Expose to UV Light to Induce Covalent Crosslinking Incubate->UV_Irradiation Separate_Proteins Separate Ribosomal Proteins by 2D Gel Electrophoresis UV_Irradiation->Separate_Proteins Identify_Proteins Identify Labeled Proteins by Mass Spectrometry Separate_Proteins->Identify_Proteins End End Identify_Proteins->End

Figure 3: Workflow for photoaffinity labeling.

Detailed Methodology:

  • Synthesis of Photoreactive this compound: A photoreactive group, such as an azide or a benzophenone, is chemically attached to the this compound molecule. This derivative should retain its binding affinity for the ribosome.

  • Incubation with Ribosomes: The photoreactive this compound analog is incubated with isolated and purified 50S ribosomal subunits from a Gram-positive bacterium.

  • UV Crosslinking: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby ribosomal components (RNA or proteins).

  • Analysis of Labeled Components: The ribosomal proteins are separated using two-dimensional gel electrophoresis. The proteins that have been covalently labeled with the this compound analog are identified by techniques such as autoradiography (if a radiolabeled analog was used) or Western blotting, followed by mass spectrometry for definitive identification.

Conclusion

This compound's well-defined molecular target, the 50S ribosomal subunit, and its mechanism of action, the inhibition of protein synthesis, make it an effective antibiotic against Gram-positive bacteria. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new macrolide antibiotics. Further research to determine its precise binding affinity and inhibition constants will provide a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Niddamycin Polyketide Synthase (PKS) Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the niddamycin polyketide synthase (PKS) gene cluster, offering insights into its genetic organization, biosynthetic pathway, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction to this compound and its Biosynthesis

This compound is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces caelestis.[1][2] Like other macrolides, it exhibits its antimicrobial activity by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1] The biosynthesis of the this compound aglycone, the core polyketide structure, is orchestrated by a type I polyketide synthase (PKS) multienzyme complex. This assembly line-like enzymatic machinery catalyzes the sequential condensation of small carboxylic acid units to form the complex macrolactone ring.[1]

Genetic Organization of the this compound PKS Gene Cluster

The this compound PKS gene cluster from Streptomyces caelestis has been cloned, sequenced, and is available in GenBank under the accession number AF016585.[1] Analysis of the approximately 41.1 kb DNA sequence has revealed a cluster of genes responsible for the biosynthesis of the this compound polyketide core.

Core Polyketide Synthase Genes

The core of the this compound PKS gene cluster consists of five large open reading frames (ORFs) that encode the modular polyketide synthase enzymes.[1][2] These genes are designated nidA1, nidA2, nidA3, nidA4, and nidA5. Together, these genes encode seven PKS modules, each responsible for one cycle of polyketide chain elongation.[1]

Table 1: Core Genes of the this compound PKS Cluster

GeneEncoded ProteinPutative FunctionNumber of Modules
nidA1This compound PKS 1Polyketide chain initiation and elongation2
nidA2This compound PKS 2Polyketide chain elongation1
nidA3This compound PKS 3Polyketide chain elongation2
nidA4This compound PKS 4Polyketide chain elongation1
nidA5This compound PKS 5Polyketide chain elongation and termination1
Flanking and Associated Genes

In addition to the core PKS genes, other genes are present within the cluster that are likely involved in post-PKS modifications, precursor supply, and regulation. One such identified gene is nidi, which is homologous to cytochrome P450 hydroxylases and is likely involved in the modification of the macrolide ring.[3]

This compound Biosynthesis Pathway

The biosynthesis of the this compound aglycone follows the canonical type I PKS mechanism. The process is initiated by a loading module that primes the PKS with a starter unit. Subsequently, seven elongation modules sequentially add extender units, which are typically derived from malonyl-CoA, methylmalonyl-CoA, or other activated carboxylic acids. Each module contains a specific set of catalytic domains that determine the structure of the incorporated ketide unit.

Figure 1: Proposed biosynthetic pathway for this compound.

Catalytic Domains of the this compound PKS

Each of the seven modules within the this compound PKS contains a set of core and auxiliary enzymatic domains.

Table 2: Domain Organization of a Typical this compound PKS Module

DomainAbbreviationFunction
AcyltransferaseATSelects and loads the appropriate extender unit (e.g., malonyl-CoA).
Acyl Carrier ProteinACPTethers the growing polyketide chain.
KetosynthaseKSCatalyzes the Claisen condensation reaction for chain elongation.
KetoreductaseKR(Optional) Reduces the β-keto group to a hydroxyl group.
DehydrataseDH(Optional) Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.
EnoylreductaseER(Optional) Reduces the enoyl intermediate to a saturated acyl chain.

The specific combination of KR, DH, and ER domains within each module dictates the final chemical structure of the this compound aglycone.[1]

Experimental Protocols for this compound PKS Gene Cluster Analysis

The following sections provide detailed methodologies for the key experiments involved in the analysis of the this compound PKS gene cluster.

Genomic DNA Isolation from Streptomyces caelestis

This protocol is for the extraction of high-quality genomic DNA suitable for PCR and library construction.

Materials:

  • S. caelestis culture grown in a suitable liquid medium (e.g., TSB).

  • Lysozyme solution (50 mg/mL).

  • Proteinase K solution (20 mg/mL).

  • 10% SDS.

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Chloroform:isoamyl alcohol (24:1).

  • Isopropanol.

  • 70% Ethanol.

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Procedure:

  • Harvest mycelia from a 50 mL liquid culture by centrifugation.

  • Wash the mycelia twice with sterile water.

  • Resuspend the pellet in 5 mL of TE buffer containing 1 mg/mL lysozyme and incubate at 37°C for 1 hour.

  • Add 0.5 mL of 10% SDS and 50 µL of Proteinase K solution, mix gently, and incubate at 55°C for 2 hours.

  • Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol.

  • Perform one extraction with an equal volume of chloroform:isoamyl alcohol.

  • Precipitate the DNA from the aqueous phase by adding 0.7 volumes of isopropanol.

  • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in 100 µL of TE buffer.

PCR Amplification of PKS Genes

This protocol outlines the amplification of specific PKS gene fragments from S. caelestis genomic DNA using degenerate primers.

Materials:

  • S. caelestis genomic DNA.

  • Degenerate primers targeting conserved regions of PKS genes (e.g., KS or AT domains).

  • Taq DNA polymerase and reaction buffer.

  • dNTPs.

  • Thermocycler.

Procedure:

  • Set up a 50 µL PCR reaction containing: 100-200 ng of genomic DNA, 1 µM of each primer, 200 µM of each dNTP, 1x PCR buffer, and 2.5 units of Taq polymerase.

  • Use the following thermocycling conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 30 cycles of:

      • Denaturation: 95°C for 1 minute.

      • Annealing: 55-65°C for 1 minute (optimize based on primer Tm).

      • Extension: 72°C for 1-2 minutes (depending on the expected amplicon size).

    • Final extension: 72°C for 10 minutes.

  • Analyze the PCR products by agarose gel electrophoresis.

PCR_Workflow gDNA Genomic DNA Isolation PCR_Setup PCR Reaction Setup gDNA->PCR_Setup Primer_Design Degenerate Primer Design Primer_Design->PCR_Setup Thermocycling Thermocycling PCR_Setup->Thermocycling Gel_Electrophoresis Agarose Gel Electrophoresis Thermocycling->Gel_Electrophoresis Analysis Analysis of Amplified Fragments Gel_Electrophoresis->Analysis

Figure 2: Workflow for PCR-based analysis of PKS genes.

Gene Disruption via Homologous Recombination

This protocol describes the inactivation of a target PKS gene in S. caelestis to confirm its role in this compound biosynthesis. A disruption of the second ORF of the PKS coding region has been shown to eliminate this compound production.[2]

Materials:

  • A suicide vector containing a disruption cassette with flanking regions homologous to the target gene.

  • E. coli strain for plasmid propagation and conjugation (e.g., ET12567/pUZ8002).

  • S. caelestis spores.

  • Appropriate solid media for Streptomyces growth and selection.

Procedure:

  • Introduce the suicide vector into the conjugative E. coli strain.

  • Prepare a lawn of S. caelestis spores on a suitable agar medium.

  • Overlay the S. caelestis lawn with the E. coli donor strain.

  • Incubate for 16-20 hours to allow for conjugation.

  • Overlay the plate with a selective agent to select for exconjugants.

  • Isolate and screen individual colonies for the desired double-crossover event by PCR and Southern blot analysis.

Metabolite Extraction and Analysis

This protocol is for the extraction and detection of this compound from S. caelestis cultures.

Materials:

  • S. caelestis culture supernatant.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Thin-layer chromatography (TLC) plates (silica gel).

  • Developing solvent (e.g., chloroform:methanol, 9:1).

  • Visualization reagent (e.g., anisaldehyde-sulfuric acid).

Procedure:

  • Extract the culture supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator.

  • Resuspend the residue in a small volume of methanol.

  • Spot the extract on a TLC plate and develop the chromatogram.

  • Visualize the separated compounds by spraying with the visualization reagent and heating.

Regulation of this compound Biosynthesis

The regulation of macrolide biosynthesis in Streptomyces is a complex process involving pathway-specific regulatory genes, often located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. While specific regulatory genes for the this compound cluster have not been explicitly characterized in the provided search results, the general principles of macrolide regulation likely apply.

Macrolide_Regulation Nutritional_Signals Nutritional Signals (e.g., Carbon, Nitrogen) Global_Regulators Global Regulators Nutritional_Signals->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator Activation/Repression Niddamycin_PKS_Genes This compound PKS Gene Cluster Pathway_Specific_Regulator->Niddamycin_PKS_Genes Transcriptional Activation Niddamycin_Biosynthesis This compound Biosynthesis Niddamycin_PKS_Genes->Niddamycin_Biosynthesis

Figure 3: A generalized signaling pathway for macrolide biosynthesis regulation.

Further research is required to identify and characterize the specific regulatory elements controlling the expression of the this compound PKS gene cluster. This knowledge is crucial for the rational design of strategies to improve this compound production.

Conclusion

The analysis of the this compound PKS gene cluster provides a fascinating example of the genetic and biochemical complexity underlying the biosynthesis of bioactive natural products. The information and protocols presented in this guide offer a solid foundation for further research into this important antibiotic, including efforts to engineer novel derivatives with improved therapeutic properties. Future work should focus on elucidating the specific regulatory networks governing this compound production and on the biochemical characterization of the individual PKS domains to enable rational engineering of the biosynthetic pathway.

References

A Technical Guide to Streptomyces caelestis as a Producer of Niddamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces caelestis stands as a significant microbial source for the production of niddamycin, a 16-membered macrolide antibiotic. This technical guide provides a comprehensive overview of the core knowledge surrounding Streptomyces caelestis as a this compound producer. It delves into the genetic basis of this compound biosynthesis, offers detailed experimental protocols for cultivation, extraction, and purification, and explores potential strategies for yield improvement through genetic engineering. While specific quantitative production data remains elusive in publicly available literature, this guide establishes a foundational framework for researchers and professionals engaged in the development and optimization of this compound production.

Introduction to this compound and Streptomyces caelestis

This compound is a macrolide antibiotic that functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2] First identified as a secondary metabolite of Streptomyces djakartensis, it was later found to be produced by Streptomyces caelestis NRRL 2821.[1][2] The structure of this compound features a 16-membered lactone ring, suggesting its biosynthesis via a polyketide pathway.[1][2]

Streptomyces caelestis is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The genetic and metabolic tractability of Streptomyces species makes them attractive platforms for industrial fermentation and metabolic engineering.

This compound Biosynthesis: The Genetic Blueprint

The biosynthesis of the this compound aglycone is orchestrated by a Type I polyketide synthase (PKS) system, a large, multi-modular enzyme complex.[1][3][4] The genetic architecture of this pathway in Streptomyces caelestis NRRL 2821 has been elucidated, providing a roadmap for understanding and manipulating this compound production.

The this compound Polyketide Synthase (PKS) Gene Cluster

The core of this compound biosynthesis lies within a dedicated gene cluster encoding the PKS and modifying enzymes.[1][3][4] Key features of this cluster include:

  • Modular Organization: The PKS is composed of multiple modules, each responsible for a single round of polyketide chain extension.[1][3][4]

  • Enzymatic Domains: Each module contains a set of enzymatic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) may be present in specific modules, dictating the reduction state of the growing polyketide chain.[1][3][4]

  • Gene Disruption: Targeted disruption of the open reading frames (ORFs) within the PKS gene cluster has been shown to abolish this compound production, confirming their direct involvement in its biosynthesis.[3]

Hypothetical Signaling Pathway for this compound Biosynthesis

While specific regulatory pathways for this compound have not been detailed, the biosynthesis of macrolides in Streptomyces is typically governed by a complex regulatory network. This network often involves pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental cues.

G cluster_signals Environmental & Nutritional Signals cluster_regulators Regulatory Cascade cluster_biosynthesis This compound Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators Growth_Phase Stationary Phase Growth_Phase->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator Activation Nid_PKS_Genes This compound PKS Genes Pathway_Specific_Regulator->Nid_PKS_Genes Transcriptional Activation This compound This compound Nid_PKS_Genes->this compound Enzymatic Synthesis

A hypothetical signaling pathway for this compound biosynthesis.

Quantitative Data on this compound Production

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data on this compound production titers from Streptomyces caelestis. While the production of this compound by this organism is qualitatively confirmed, reports detailing yields in milligrams per liter (mg/L) or grams per liter (g/L) under various fermentation conditions are not publicly available.

For the benefit of researchers aiming to establish a baseline and track improvements in this compound production, the following tables are provided as templates for data organization. The values presented are hypothetical and should be replaced with experimental data as it is generated.

Table 1: Hypothetical this compound Production in Different Basal Media

Medium CompositionIncubation Time (days)Dry Cell Weight (g/L)This compound Titer (mg/L)
Tryptone Soya Broth (TSB)75.215
Starch Casein Agar (SCA) Broth76.825
ISP2 Medium74.512

Table 2: Hypothetical Effect of Carbon Source on this compound Production

Carbon Source (2% w/v)Incubation Time (days)Dry Cell Weight (g/L)This compound Titer (mg/L)
Glucose77.130
Soluble Starch76.545
Glycerol75.928

Table 3: Hypothetical Impact of Genetic Modification on this compound Titer

StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase
S. caelestis WTWild Type451.0
S. caelestis M1Overexpression of Pathway-Specific Activator1353.0
S. caelestis M2Deletion of a Putative Repressor Gene902.0

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Streptomyces and the extraction and purification of macrolide antibiotics. These should be optimized for the specific requirements of Streptomyces caelestis and this compound production.

Cultivation of Streptomyces caelestis for this compound Production

G cluster_workflow Cultivation Workflow Spore_Suspension Prepare Spore Suspension from Agar Plate Seed_Culture Inoculate Seed Culture (TSB, 2-3 days, 30°C, 200 rpm) Spore_Suspension->Seed_Culture Production_Culture Inoculate Production Culture (e.g., SCA Broth, 5-7 days, 30°C, 200 rpm) Seed_Culture->Production_Culture Harvest Harvest Culture Broth (Centrifugation) Production_Culture->Harvest

Workflow for the cultivation of S. caelestis.

Materials:

  • Streptomyces caelestis NRRL 2821 culture

  • Tryptone Soya Broth (TSB) for seed culture

  • Starch Casein Agar (SCA) Broth for production culture (or other optimized medium)

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Spore Suspension: Prepare a spore suspension of S. caelestis from a mature agar plate by scraping the spores into sterile water or a suitable buffer.

  • Seed Culture: Inoculate a flask containing TSB with the spore suspension. Incubate at 30°C with shaking at 200 rpm for 2-3 days until a dense mycelial culture is obtained.

  • Production Culture: Inoculate a larger volume of production medium (e.g., SCA Broth) with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days. Monitor growth and pH periodically.

  • Harvest: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Extraction and Purification of this compound

G cluster_workflow Extraction and Purification Workflow Supernatant Collect Culture Supernatant Extraction Liquid-Liquid Extraction with Ethyl Acetate (pH adjusted) Supernatant->Extraction Concentration Concentrate Organic Phase (Rotary Evaporation) Extraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Analysis Analyze Fractions (TLC, HPLC) Chromatography->Analysis Purified_this compound Purified this compound Analysis->Purified_this compound

Workflow for this compound extraction and purification.

Materials:

  • Culture supernatant

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Adjust the pH of the culture supernatant to alkaline (pH 8-9) and extract with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Concentration: Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the pure fractions.

  • Final Purification: The pooled fractions can be further purified by preparative HPLC if necessary.

Quantification of this compound by HPLC

A validated HPLC method is crucial for the accurate quantification of this compound in fermentation broths. A reverse-phase C18 column is typically suitable for the separation of macrolides.

General HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined experimentally)

  • Standard Curve: A standard curve should be prepared using purified this compound of known concentrations.

Genetic Engineering Strategies for Yield Improvement

While no specific genetic engineering strategies have been published for improving this compound production in S. caelestis, general approaches that have been successful for other Streptomyces species can be applied.

  • Overexpression of Positive Regulators: Identifying and overexpressing pathway-specific positive regulatory genes within the this compound biosynthetic cluster is a primary strategy to enhance transcription of the PKS genes.

  • Deletion of Negative Regulators: Inactivating repressor genes that may be silencing or downregulating the this compound gene cluster can lead to increased production.

  • Precursor Supply Enhancement: Engineering primary metabolism to increase the intracellular pools of precursor molecules (e.g., acetyl-CoA, propionyl-CoA) required for polyketide synthesis can boost yields.

  • Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to increased antibiotic production, although the mechanisms are not always fully understood.

Conclusion

Streptomyces caelestis remains a valuable resource for the production of the macrolide antibiotic this compound. While the foundational genetic knowledge of its biosynthetic pathway is established, a significant opportunity exists for further research into the optimization of fermentation processes and the application of modern genetic engineering techniques to enhance production yields. The lack of publicly available quantitative data highlights the need for further studies to fully unlock the industrial potential of this microorganism. This guide provides a solid starting point for researchers to embark on these endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of Niddamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Niddamycin

A thorough search of scientific literature and chemical databases did not yield specific, publicly available datasets for the ¹H NMR, ¹³C NMR, and mass spectrometry of this compound. Therefore, the following tables are presented as a template to be populated with experimental data as it becomes available.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available---

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available-

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Ion
Data not available--

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for macrolide antibiotics like this compound, based on standard laboratory practices.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis is crucial for the structural elucidation of complex natural products such as this compound.[1][2][3]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative NMR (qNMR), a precisely weighed internal standard with a known purity is added.[4]

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.

    • Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum and enhance sensitivity.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry and conformation of the molecule.[3][5]

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.[6][7]

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • The concentration should be in the range of 1-10 µg/mL.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

    • Acquire the spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

    • The accurate mass measurement allows for the determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of this compound as the precursor ion.

    • Induce fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Analyze the resulting fragment ions to obtain structural information about the different moieties of the molecule, such as the macrolide ring and the sugar substituents. The fragmentation patterns of polyketides often involve sequential dehydrations.[8]

This compound Biosynthesis Pathway

This compound is a polyketide synthesized by a Type I polyketide synthase (PKS) system in Streptomyces caelestis.[9][10][11][12] The biosynthesis involves a series of condensation reactions of small carboxylic acid units, followed by tailoring reactions to yield the final complex structure.

Niddamycin_Biosynthesis cluster_precursors Precursor Molecules cluster_pks Type I Polyketide Synthase (PKS) Modules cluster_post_pks Post-PKS Modifications Propionyl_CoA Propionyl-CoA (Starter) Module1 Module 1 Propionyl_CoA->Module1 Malonyl_CoA Malonyl-CoA (Extender) Module2 Module 2 Malonyl_CoA->Module2 Module4 Module 4 Malonyl_CoA->Module4 Module7 Module 7 Malonyl_CoA->Module7 Methylmalonyl_CoA Methylmalonyl-CoA (Extender) Module3 Module 3 Methylmalonyl_CoA->Module3 Module6 Module 6 Methylmalonyl_CoA->Module6 Ethylmalonyl_CoA Ethylmalonyl-CoA (Extender) Module5 Module 5 Ethylmalonyl_CoA->Module5 Module1->Module2 Condensation Module2->Module3 Condensation Module3->Module4 Condensation Module4->Module5 Condensation Module5->Module6 Condensation Module6->Module7 Condensation TE Thioesterase Module7->TE Chain Release & Cyclization Glycosylation Glycosylation (Addition of Mycaminose and Mycarose) TE->Glycosylation Polyketide Aglycone Acylation Acylation Glycosylation->Acylation This compound This compound Acylation->this compound

Caption: Biosynthetic pathway of this compound.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a complex natural product like this compound follows a logical workflow that integrates various spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_initial_analysis Initial Spectroscopic Analysis cluster_detailed_analysis Detailed Structural Elucidation cluster_finalization Structure Confirmation Extraction Extraction from Culture Purification Purification (e.g., HPLC) Extraction->Purification HRMS HRMS Analysis Purification->HRMS OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Purification->OneD_NMR Structure_Proposal Propose Structure HRMS->Structure_Proposal Elemental Formula OneD_NMR->Structure_Proposal Functional Groups & Carbon Count TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Stereochem Stereochemical Analysis (NOESY/ROESY) TwoD_NMR->Stereochem Confirmation Confirm Structure TwoD_NMR->Confirmation Connectivity Stereochem->Confirmation MSMS MS/MS Fragmentation MSMS->Confirmation Substructures Structure_Proposal->TwoD_NMR Structure_Proposal->MSMS

Caption: General workflow for spectroscopic structure elucidation.

References

An In-depth Technical Guide to Niddamycin: Chemical Properties and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the macrolide antibiotic Niddamycin, focusing on its chemical properties and biosynthetic pathway. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Core Chemical Properties of this compound

This compound is a macrolide antibiotic with a complex chemical structure.[1][2] Its fundamental chemical data are summarized below.

PropertyValueSource
Chemical FormulaC40H65NO14[1][3]
Molecular Weight783.95 g/mol [1]
Exact Mass783.4405 Da[1][3]
CAS Number20283-69-6[1][3]

Biosynthesis of this compound

This compound is a secondary metabolite produced by Streptomyces caelestis and was first identified in Streptomyces djakartensis.[2] Its biosynthesis is a complex process orchestrated by a type I polyketide synthase (PKS) gene cluster.[2][4][5] The PKS genes direct the assembly of the 16-membered macrolide ring from simple carboxylic acid precursors.[2]

The this compound PKS gene cluster from Streptomyces caelestis NRRL-2821 has been isolated and characterized.[2][4][5] Analysis of 40 kb of DNA revealed five large open reading frames (ORFs) that encode seven modular sets of enzymatic activities required for the synthesis of the polyketide backbone.[2][5][6] Disruption of the second ORF in this cluster was shown to eliminate this compound production, confirming the role of these genes in its biosynthesis.[5][6]

The enzymatic domains within each module of the PKS are consistent with the structure of this compound, predicting the incorporation of acetate, propionate, and butyrate derivatives.[2] The modular nature of these PKS systems is a key area of research for the combinatorial biosynthesis of novel antibiotics.[7]

The following diagram illustrates the organization of the polyketide synthase gene cluster responsible for this compound biosynthesis.

Niddamycin_Biosynthesis cluster_0 This compound PKS Gene Cluster (Streptomyces caelestis) nidA1 nidA1 |{Module 1 | Module 2} nidA2 nidA2 | Module 3 nidA1->nidA2 nidA3 nidA3 |{Module 4 | Module 5} nidA2->nidA3 nidA4 nidA4 | Module 6 nidA3->nidA4 nidA5 nidA5 | Module 7 nidA4->nidA5

Caption: Organization of the this compound polyketide synthase (PKS) gene cluster.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of the this compound PKS gene cluster from Streptomyces caelestis are described by Kakavas et al. (1997). The general methodology involved the following key steps:

  • Genomic DNA Library Construction: Chromosomal DNA from Streptomyces caelestis NRRL-2821 was isolated and used to construct a genomic library.

  • PCR Screening: Degenerate primers targeting conserved regions of ketosynthase (KS) and acyltransferase (AT) domains of PKS genes were used to screen the library.

  • Gene Sequencing and Analysis: Positive clones were sequenced and the DNA sequence was analyzed to identify open reading frames (ORFs) and deduce the modular organization of the PKS.

  • Gene Disruption: To confirm the function of the cloned PKS genes, a targeted gene disruption of one of the ORFs was performed, and the resulting mutant was analyzed for this compound production.

Further research into the specific mechanism of action of this compound would require detailed protocols for assays such as minimum inhibitory concentration (MIC) determination against various bacterial strains, ribosome binding assays, and in vitro protein synthesis inhibition assays.

Signaling Pathways

This compound, like other macrolide antibiotics, is known to inhibit protein synthesis by binding to the 50S ribosomal subunit.[2] This interaction blocks the exit tunnel of the ribosome, thereby preventing the elongation of the polypeptide chain. The specific signaling pathways affected by this mechanism are those essential for bacterial growth and proliferation, which are dependent on active protein synthesis. A diagram illustrating this general mechanism is provided below.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA Polypeptide_Chain Growing Polypeptide Chain Exit_Tunnel->Polypeptide_Chain Elongation Inhibition Inhibition Exit_Tunnel->Inhibition This compound This compound This compound->Exit_Tunnel

Caption: General mechanism of action for macrolide antibiotics like this compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of Niddamycin from Streptomyces caelestis Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niddamycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces caelestis.[1] Like other macrolides, it is a polyketide-derived secondary metabolite.[2] Macrolide antibiotics are an important class of therapeutic agents, primarily exhibiting activity against Gram-positive bacteria by inhibiting protein synthesis.[2][3] The purification of this compound from fermentation broths is a critical step in its research and development. This document provides a detailed protocol for the cultivation of Streptomyces caelestis, followed by the extraction and purification of this compound. The methodologies presented are based on established techniques for this compound recovery and purification of structurally similar macrolide antibiotics from Streptomyces cultures.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the purification process. These values are representative and may vary depending on the specific fermentation conditions and batch-to-batch variability.

Table 1: Representative Yields and Purity at Each Purification Step

Purification StepStarting MaterialProductTypical Yield (%)Typical Purity (%)
FermentationInoculum5 L Culture Broth--
Solvent Extraction5 L Culture BrothCrude this compound Extract80-9015-25
Silica Gel ChromatographyCrude this compound ExtractSemi-Purified this compound50-6060-75
Preparative HPLCSemi-Purified this compoundPurified this compound70-80>95

Experimental Protocols

Fermentation of Streptomyces caelestis NRRL-2821

Materials:

  • Streptomyces caelestis NRRL-2821 culture

  • Streptomyces Agar (for solid culture)

  • Production Medium (see Table 2 for composition)

  • Shaker incubator

  • Baffled Erlenmeyer flasks

Table 2: Composition of a Representative Streptomyces Production Medium

ComponentConcentration (g/L)
Glucose20.0
Soy Peptone15.0
Yeast Extract5.0
NaCl3.0
CaCO₃1.0
Antifoam (optional)1 mL/L
pH7.0

Procedure:

  • Prepare a seed culture by inoculating a 250 mL baffled Erlenmeyer flask containing 50 mL of the production medium with a loopful of S. caelestis spores or mycelia from a fresh agar plate.

  • Incubate the seed culture at 30°C with shaking at 200 rpm for 48-72 hours.

  • Inoculate 5 L of the production medium in a suitable fermenter or multiple large flasks with the seed culture (5-10% v/v).

  • Incubate the production culture at 30°C for 3 to 5 days with appropriate aeration and agitation. Monitor the production of this compound periodically by taking small samples for analysis.

Extraction of this compound from Culture Broth

This protocol details the initial recovery of this compound from the fermentation broth using solvent extraction.

Materials:

  • Fermentation broth of S. caelestis

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

  • Large separatory funnels or extraction vessel

  • Rotary evaporator

Procedure:

  • At the end of the fermentation, harvest the culture broth and separate the mycelia from the supernatant by centrifugation or filtration.

  • Adjust the pH of the culture supernatant to 9.0 with ammonium hydroxide.[4]

  • Transfer the pH-adjusted supernatant to a large separatory funnel and add an equal volume of ethyl acetate.[4]

  • Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

  • Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude this compound extract.

Purification of this compound by Silica Gel Column Chromatography

This step aims to remove the bulk of impurities from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: Chloroform and Methanol

  • Test tubes for fraction collection

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

  • Dissolve the crude this compound extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100% chloroform, then 1%, 2%, 5%, 10% methanol in chloroform).

  • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Analyze the collected fractions by TLC using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). Visualize the spots under UV light or by staining.

  • Pool the fractions containing this compound (identified by comparison with a standard, if available, or by bioassay).

  • Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is designed to achieve high-purity this compound.

Materials:

  • Semi-purified this compound

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., ammonium acetate)

Procedure:

  • Dissolve the semi-purified this compound in the mobile phase.

  • Set up the preparative HPLC system with a reversed-phase C18 column.

  • Equilibrate the column with the starting mobile phase (e.g., a mixture of acetonitrile and water or a suitable buffer).

  • Inject the sample onto the column.

  • Elute with an isocratic or gradient mobile phase system to separate this compound from remaining impurities. A typical mobile phase could be a gradient of acetonitrile in water.

  • Monitor the elution profile at a suitable wavelength (e.g., 232 nm for macrolides).

  • Collect the peak corresponding to this compound.

  • Combine the pure fractions and remove the organic solvent by evaporation. The remaining aqueous solution can be lyophilized to obtain highly purified this compound.

Visualizations

This compound Biosynthesis Overview

The biosynthesis of macrolides like this compound is a complex process involving polyketide synthases (PKS). The diagram below provides a simplified overview of the general PKS pathway leading to the formation of the macrolide ring.

Niddamycin_Biosynthesis_Pathway cluster_loading Initiation cluster_elongation Elongation cluster_termination Termination & Modification Starter_Unit Starter Unit (e.g., Propionyl-CoA) PKS_Module_1 PKS Module 1 Starter_Unit->PKS_Module_1 Loading PKS_Module_2 PKS Module 2 PKS_Module_1->PKS_Module_2 PKS_Module_n ... PKS_Module_2->PKS_Module_n Thioesterase Thioesterase Domain PKS_Module_n->Thioesterase Chain Transfer Extender_Units Extender Units (e.g., Methylmalonyl-CoA) Extender_Units->PKS_Module_1 Condensation Extender_Units->PKS_Module_2 Condensation Extender_Units->PKS_Module_n Condensation Macrolactone_Ring 16-Membered Macrolactone Ring Thioesterase->Macrolactone_Ring Cyclization Glycosylation Glycosylation & Tailoring Steps Macrolactone_Ring->Glycosylation This compound This compound Glycosylation->this compound

Caption: Simplified overview of the polyketide synthase (PKS) pathway for macrolide biosynthesis.

This compound Purification Workflow

The following diagram illustrates the logical flow of the purification protocol described above.

Niddamycin_Purification_Workflow Start Start: S. caelestis Culture Fermentation 1. Fermentation (3-5 days, 30°C) Start->Fermentation Harvest 2. Harvest & Separate Supernatant Fermentation->Harvest Extraction 3. Solvent Extraction (Ethyl Acetate, pH 9.0) Harvest->Extraction Concentration 4. Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Column 5. Silica Gel Column Chromatography Crude_Extract->Silica_Column Fraction_Analysis 6. Fraction Analysis (TLC) Silica_Column->Fraction_Analysis Semi_Purified Semi-Purified this compound Fraction_Analysis->Semi_Purified Prep_HPLC 7. Preparative HPLC (C18 Column) Semi_Purified->Prep_HPLC Final_Product Purified this compound (>95%) Prep_HPLC->Final_Product

Caption: Experimental workflow for the purification of this compound from S. caelestis.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Niddamycin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This document outlines a detailed protocol for the determination of Niddamycin, a 16-membered macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the quantification of this compound in bulk drug substances and has the potential for adaptation to various pharmaceutical formulations. The protocol provides comprehensive guidance on sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces caelestis.[1][2][3] Like other macrolides, it consists of a large lactone ring to which deoxy sugars are attached. Accurate and reliable analytical methods are crucial for the quality control and formulation development of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note provides a robust HPLC method developed for the analysis of this compound.

Physicochemical Properties of this compound

PropertyInformation
Chemical FormulaC39H65NO12
Molecular Weight739.9 g/mol
Chemical StructureA 16-membered macrolide lactone ring with attached sugar moieties. The structure contains carbonyl and ether functional groups, but lacks a strong UV-absorbing aromatic chromophore.
SolubilityExpected to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, and acetonitrile, which is typical for macrolide antibiotics.[4][5]
UV AbsorbanceDue to the absence of a significant chromophore, this compound is expected to have a low molar absorptivity at higher wavelengths.[6] A low UV wavelength, such as 210 nm, is proposed for detection, which is common for the analysis of macrolide antibiotics like erythromycin and spiramycin.[7][8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Ammonium acetate or potassium dihydrogen phosphate (analytical grade)

    • Formic acid or phosphoric acid (analytical grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 6.5 with formic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in 25.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5)B: Acetonitrile
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 70% B15-20 min: 70% B20-22 min: 70% to 40% B22-30 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Sample Preparation
  • Bulk Drug Substance: Accurately weigh a quantity of the this compound bulk powder, dissolve it in methanol to achieve a concentration similar to the standard stock solution, and then dilute with the mobile phase to fall within the calibration range.

  • Pharmaceutical Formulations: The sample preparation will depend on the dosage form. For solid dosage forms, a suitable number of units should be ground to a fine powder. An accurately weighed portion of the powder should be extracted with methanol, sonicated, and centrifuged. The supernatant is then diluted with the mobile phase. For liquid formulations, a direct dilution with the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm syringe filter before injection.

Data Analysis
  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the sample is then determined from the calibration curve using the peak area obtained from the sample injection.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (10 mM Ammonium Acetate, pH 6.5) E Equilibrate HPLC System A->E B Prepare Mobile Phase B (Acetonitrile) B->E C Prepare Standard Solutions F Inject Standard Solutions C->F D Prepare Sample Solutions G Inject Sample Solutions D->G E->F H Record Chromatograms F->H G->H I Generate Calibration Curve H->I J Quantify this compound in Samples I->J

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Niddamycin_Sample This compound Sample Separation Chromatographic Separation (C18 Column) Niddamycin_Sample->Separation HPLC_Method Validated HPLC Method HPLC_Method->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantitative_Data Quantitative Data (Concentration) Chromatogram->Quantitative_Data

Caption: Logical flow from sample to quantitative result.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a reversed-phase C18 column with a gradient elution of acetonitrile and an ammonium acetate buffer, coupled with UV detection at 210 nm, allows for the effective separation and quantification of the analyte. This method can be a valuable tool for quality control and research in the pharmaceutical industry. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Niddamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niddamycin is a 16-membered macrolide antibiotic produced by Streptomyces caelestis.[1][2] Like other macrolide antibiotics, this compound is an inhibitor of bacterial protein synthesis.[3][4] These antibiotics are primarily bacteriostatic and are effective against a variety of Gram-positive bacteria.[1][3][5] The clinical significance of antimicrobial susceptibility testing (AST) is paramount for guiding therapeutic decisions and monitoring the emergence of resistance.[6][7] Standardized AST methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide reproducible and accurate results.[8][9] This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to this compound using broth microdilution and disk diffusion methods.

Mechanism of Action

This compound, as a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This binding occurs within the nascent peptide exit tunnel (NPET).[10][11] The presence of the macrolide in the tunnel can interfere with the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[3][12] This action is often context-specific, meaning the inhibitory effect can depend on the sequence of the nascent peptide.[10][11] Ultimately, the disruption of protein synthesis halts bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 30S_Subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Nascent_Peptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Nascent_Peptide Forms Peptide Bond Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition Blockage by this compound leads to This compound This compound This compound->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Delivers Amino Acid Nascent_Peptide->Exit_Tunnel Passes through Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis Results in

Figure 1. Mechanism of action of this compound.

Data Presentation: Antimicrobial Susceptibility of a Representative 16-Membered Macrolide

Due to a lack of specific published Minimum Inhibitory Concentration (MIC) data for this compound, the following table presents representative MIC values for a structurally related and well-studied 16-membered macrolide, Tylosin , against common veterinary pathogens. This data is intended to be illustrative of the expected activity of a 16-membered macrolide.

Bacterial SpeciesTylosin MIC50 (µg/mL)Tylosin MIC90 (µg/mL)
Mycoplasma gallisepticum0.060.25
Mycoplasma synoviae0.120.5
Staphylococcus aureus1.0>32
Streptococcus pneumoniae0.252.0
Pasteurella multocida2.08.0

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The following are detailed protocols for performing antimicrobial susceptibility testing of this compound. These protocols are based on the established guidelines from CLSI for macrolide antibiotics.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in vitro.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • In the first column of wells, add 50 µL of the this compound working solution to the 50 µL of CAMHB already present, resulting in a total volume of 100 µL.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of dilutions.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Inoculate each well with 50 µL of the diluted bacterial suspension.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Filter paper disks (6 mm diameter) impregnated with a standardized amount of this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol (Step 3).

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Application of this compound Disks:

    • Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints. As specific breakpoints for this compound are not established, results should be compared to those for other 16-membered macrolides as a preliminary assessment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_broth Broth Microdilution cluster_disk Disk Diffusion Isolate_Colonies Isolate bacterial colonies from pure culture Prepare_Inoculum Prepare inoculum to 0.5 McFarland standard Isolate_Colonies->Prepare_Inoculum Inoculate_Plate Inoculate wells with standardized bacterial suspension Prepare_Inoculum->Inoculate_Plate Inoculate_Agar Inoculate Mueller-Hinton agar plate with standardized inoculum Prepare_Inoculum->Inoculate_Agar Serial_Dilution Perform serial dilutions of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_Broth Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Broth Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate_Broth->Read_MIC Apply_Disk Apply this compound-impregnated disk Inoculate_Agar->Apply_Disk Incubate_Disk Incubate at 35°C for 16-20 hours Apply_Disk->Incubate_Disk Measure_Zone Measure zone of inhibition diameter (mm) Incubate_Disk->Measure_Zone

Figure 2. Experimental workflow for this compound AST.

References

Application Notes and Protocols for Agar Diffusion Assay of Niddamycin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for determining the antibacterial activity of Niddamycin using the agar diffusion assay. The protocols outlined below are intended to be a comprehensive resource, offering step-by-step instructions for both the disc diffusion and agar well diffusion methods.

Introduction

This compound is a 16-membered macrolide antibiotic that demonstrates activity against a range of bacteria. The agar diffusion assay is a widely used and established method for the preliminary determination of the antimicrobial activity of a substance. This technique is based on the diffusion of the antimicrobial agent from a source (such as a saturated paper disc or a well) through an agar medium inoculated with a test microorganism. The presence of a zone of inhibition, a clear area around the antimicrobial source where bacterial growth is inhibited, indicates the susceptibility of the microorganism to the substance. The diameter of this zone is proportional to the concentration of the antimicrobial agent and the susceptibility of the organism.

Principle of the Assay

The agar diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method. When an antibiotic-impregnated disc or an antibiotic solution in a well is placed on an agar plate uniformly inoculated with a test bacterium, the antibiotic diffuses into the agar. This creates a concentration gradient of the antibiotic. If the bacterium is susceptible to the antibiotic, its growth will be inhibited in the area surrounding the disc or well, resulting in a clear zone of inhibition. The size of the zone of inhibition is influenced by factors such as the rate of diffusion of the antibiotic, the concentration of the antibiotic, the susceptibility of the microorganism, and the growth rate of the bacterium.

Data Presentation

The following tables provide a template for recording and interpreting the results of the agar diffusion assay for this compound. Note: The zone of inhibition diameters presented in these tables are illustrative examples. Researchers should replace this data with their own experimental findings.

Table 1: Zone of Inhibition Diameters for this compound against Gram-Positive Bacteria

Test OrganismThis compound Concentration (µ g/disc or µ g/well )Zone of Inhibition (mm) - Example DataInterpretation
Staphylococcus aureus (e.g., ATCC 25923)1522Susceptible
3028Susceptible
Streptococcus pyogenes (e.g., ATCC 19615)1525Susceptible
3032Susceptible

Table 2: Zone of Inhibition Diameters for this compound against Gram-Negative Bacteria

Test OrganismThis compound Concentration (µ g/disc or µ g/well )Zone of Inhibition (mm) - Example DataInterpretation
Escherichia coli (e.g., ATCC 25922)158Resistant
3010Resistant
Pseudomonas aeruginosa (e.g., ATCC 27853)150Resistant
300Resistant

Interpretation of Zone Diameters:

The interpretation of the zone of inhibition diameters as "Susceptible," "Intermediate," or "Resistant" should be performed according to the standardized guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI). These guidelines are specific to the antibiotic, the test organism, and the testing methodology. As specific CLSI breakpoints for this compound may not be readily available, researchers may need to establish their own interpretive criteria based on a collection of wild-type and resistant strains or by comparing the results with those of other macrolide antibiotics with established breakpoints.

Experimental Protocols

Agar Disc Diffusion Method

This method involves impregnating sterile filter paper discs with a known concentration of this compound and placing them on an agar plate inoculated with the test microorganism.

Materials:

  • This compound standard powder

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Calipers or a ruler for measuring zones of inhibition

  • Sterile solvents for dissolving this compound (if necessary)

Protocol:

  • Preparation of this compound Discs:

    • Prepare a stock solution of this compound at a desired concentration in a suitable sterile solvent.

    • Aseptically apply a precise volume (e.g., 20 µL) of the this compound solution onto each sterile filter paper disc to achieve the desired concentration per disc (e.g., 15 µ g/disc , 30 µ g/disc ).

    • Allow the discs to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of the test bacterium, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Discs:

    • Aseptically place the prepared this compound discs on the surface of the inoculated MHA plate.

    • Gently press each disc with sterile forceps to ensure complete contact with the agar.

    • Ensure the discs are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours. For Streptococcus species, incubation in a CO₂-enriched atmosphere may be required.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disc diameter) to the nearest millimeter using calipers or a ruler.

    • Interpret the results as susceptible, intermediate, or resistant based on established guidelines.

Agar Well Diffusion Method

This method involves creating wells in the agar plate and adding a known volume of the this compound solution into the wells.

Materials:

  • This compound standard powder

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • Sterile saline solution (0.85% NaCl) or PBS

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Micropipette and sterile tips

  • Incubator

  • Calipers or a ruler

Protocol:

  • Preparation of this compound Solutions:

    • Prepare serial dilutions of this compound in a suitable sterile solvent to obtain the desired test concentrations.

  • Inoculum Preparation and Inoculation:

    • Follow steps 2 and 3 from the Agar Disc Diffusion Method to prepare the inoculum and inoculate the MHA plates.

  • Creation of Wells:

    • Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or the wide end of a sterile pipette tip.

  • Application of this compound Solutions:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each this compound solution into a separate well.

    • Ensure the solution does not overflow from the well.

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to allow the antibiotic to diffuse into the agar.

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition around each well.

    • Correlate the zone diameter with the concentration of this compound to determine the minimum inhibitory concentration (MIC) if a range of concentrations is tested.

Mechanism of Action of this compound

This compound, as a 16-membered macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary target of this compound is the 50S ribosomal subunit .[1]

The mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: this compound binds to a specific site on the 23S rRNA component of the 50S ribosomal subunit, near the entrance of the nascent peptide exit tunnel (NPET).[2]

  • Blockage of the Nascent Peptide Exit Tunnel: This binding physically obstructs the NPET, preventing the elongating polypeptide chain from passing through.

  • Inhibition of Translocation: The blockage of the exit tunnel interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon.

  • Premature Dissociation of Peptidyl-tRNA: The stalled ribosome may lead to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[3]

  • Inhibition of Peptidyl Transferase Activity: Some 16-membered macrolides that possess a disaccharide at position 5 of the lactone ring, such as this compound, can also inhibit the peptidyl transferase center (PTC).[4] This directly prevents the formation of peptide bonds between amino acids.[4]

This multi-faceted inhibition of protein synthesis ultimately leads to a bacteriostatic effect, halting the growth and replication of the bacteria. At higher concentrations, a bactericidal effect may be observed for some macrolides.

Visualizations

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Mueller-Hinton Agar Plates start->prep_plates prep_this compound Prepare this compound Discs or Solutions start->prep_this compound inoculate Inoculate Agar Plate with Bacteria prep_inoculum->inoculate prep_plates->inoculate apply_this compound Apply this compound (Disc or Well) prep_this compound->apply_this compound inoculate->apply_this compound incubate Incubate Plates (35°C, 18-24h) apply_this compound->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret end End interpret->end

Caption: Workflow for the Agar Diffusion Assay.

Niddamycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis cluster_inhibition Inhibition by this compound ribosome_50S 50S Subunit elongation Peptide Chain Elongation ribosome_50S->elongation Catalyzes Peptide Bond block_tunnel Blocks Peptide Exit Tunnel ribosome_50S->block_tunnel ribosome_30S 30S Subunit mrna mRNA mrna->ribosome_30S Binds to trna Aminoacyl-tRNA trna->ribosome_50S Delivers Amino Acid to A-site stop_synthesis Protein Synthesis Inhibited elongation->stop_synthesis Prevented by this compound This compound This compound This compound->ribosome_50S Binds to 23S rRNA inhibit_translocation Inhibits Translocation block_tunnel->inhibit_translocation inhibit_ptc Inhibits Peptidyl Transferase Center block_tunnel->inhibit_ptc inhibit_translocation->stop_synthesis inhibit_ptc->stop_synthesis

Caption: Mechanism of Action of this compound.

References

Application Notes & Protocols for Thin-Layer Chromatography (TLC) Analysis of Niddamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and semi-quantitative analysis of Niddamycin using Thin-Layer Chromatography (TLC). This compound is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.

Introduction

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique widely used for the separation, identification, and purification of various compounds. In the context of drug development and quality control, TLC serves as a valuable tool for monitoring reaction progress, assessing sample purity, and identifying active compounds in complex mixtures. This application note specifically details the use of TLC for the analysis of this compound.

This compound belongs to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring. Its therapeutic effect is derived from its ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2]

Experimental Protocols

2.1. Qualitative Analysis of this compound by TLC

This protocol is adapted from established methods for the analysis of this compound from bacterial cultures.[3][4]

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Mobile Phase: Isopropyl ether: Methanol: Ammonium Hydroxide (NH₄OH) in a ratio of 75:35:2 (v/v/v)

  • Sample Preparation:

    • For culture extracts: Adjust the pH of the culture supernatant to 9.0 with NH₄OH and extract twice with an equal volume of ethyl acetate. Pool the organic phases and concentrate under reduced pressure.

    • For standards: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and dilute as needed.

  • Visualization Reagent: Anisaldehyde-sulfuric acid-ethanol reagent (1:1:9 v/v/v).

  • Chromatographic Chamber

  • Capillary tubes or micropipette for spotting

  • Heating device (hot air gun or oven)

Procedure:

  • Chamber Saturation: Pour the prepared mobile phase into the chromatographic chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid in solvent vapor saturation. Close the chamber and allow it to saturate for at least 30 minutes.

  • Spotting: Using a capillary tube or micropipette, carefully spot the prepared sample and standard solutions onto the TLC plate, approximately 1.5 cm from the bottom edge. Keep the spots small and ensure they are well-separated.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the spots are above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Visualization: Spray the dried plate evenly with the anisaldehyde-sulfuric acid-ethanol reagent. Heat the plate with a hot air gun or in an oven until colored spots develop. This compound will appear as a distinct spot.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the this compound spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

2.2. General Protocol for Quantitative Analysis by HPTLC-Densitometry

Materials:

  • HPTLC Plates: Silica gel 60 F254 pre-coated glass plates for HPTLC

  • Mobile Phase: A suitable mobile phase for this compound, such as the one described in the qualitative analysis, may be used. Optimization may be necessary.

  • Sample and Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in methanol. Prepare the sample solution as previously described.

  • HPTLC Applicator: Linomat or similar automated spotter

  • HPTLC Scanner (Densitometer): Capable of measuring absorbance or fluorescence at a specific wavelength.

  • Software for data analysis

Procedure:

  • Plate Preparation: Pre-wash the HPTLC plate with methanol and dry it in an oven.

  • Application: Apply the standard solutions and sample solution as bands of a defined length onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a saturated chromatographic chamber with the optimized mobile phase.

  • Drying: Dry the plate thoroughly.

  • Densitometric Analysis: Scan the dried plate using an HPTLC scanner at a wavelength where this compound shows maximum absorbance (e.g., after derivatization or under UV if applicable).

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Chromatographic Conditions for this compound TLC Analysis

ParameterDescriptionReference
Stationary Phase Silica gel 60 F254[3][4]
Mobile Phase Isopropyl ether: Methanol: Ammonium Hydroxide (75:35:2 v/v/v)[3][4]
Visualization Anisaldehyde-sulfuric acid-ethanol (1:1:9 v/v/v) followed by heating[3][4]
Rf Value Not explicitly reported, would need to be determined experimentally.-

Note on Quantitative Data: Specific quantitative data for this compound using HPTLC (e.g., Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity ranges) are not available in the reviewed literature. For context, HPTLC-densitometric methods for other macrolide antibiotics, such as erythromycin, have been developed. For instance, a TLC densitometric method for erythromycin in chicken tissues reported a linearity range of 0.5–10 µ g/band .[5] A validated HPTLC method would need to be established for this compound to determine these parameters.

Visualizations

Diagram 1: Experimental Workflow for TLC Analysis of this compound

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_analysis Analysis Sample_Prep Sample Preparation (Extraction/Dissolution) Spotting Spotting of Sample and Standard Sample_Prep->Spotting Mobile_Phase_Prep Mobile Phase Preparation (Isopropyl ether:Methanol:NH4OH) Chamber_Sat Chamber Saturation Mobile_Phase_Prep->Chamber_Sat Development Plate Development Chamber_Sat->Development Spotting->Development Drying Drying the Plate Development->Drying Visualization Visualization (Anisaldehyde-Sulfuric Acid Spray + Heating) Drying->Visualization Rf_Calc Rf Value Calculation and Identification Visualization->Rf_Calc Quantification Quantitative Analysis (HPTLC-Densitometry) Visualization->Quantification

Caption: Workflow for the TLC analysis of this compound.

Diagram 2: Mechanism of Action of this compound

Niddamycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis 50S 50S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Peptide bond formation (transpeptidation) 50S->Polypeptide Inhibition of Translocation 30S 30S Subunit 30S->50S associates mRNA mRNA mRNA->30S binds tRNA Aminoacyl-tRNA tRNA->50S enters A site Protein Functional Protein Polypeptide->Protein Elongation & Termination This compound This compound This compound->50S Binds to 23S rRNA in the exit tunnel

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Niddamycin Production in Streptomyces caelestis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Niddamycin production in Streptomyces caelestis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during fermentation and strain improvement.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question/Issue Potential Causes Troubleshooting Steps & Recommendations
1. Low or no this compound yield in fermentation. 1. Inappropriate culture medium composition (carbon/nitrogen imbalance).2. Suboptimal fermentation parameters (pH, temperature, aeration).3. Poor inoculum quality or age.4. Genetic instability of the production strain.5. Presence of inhibitory substances in the medium.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For similar macrolides like tylosin, raw cornmeal (80 g/L) has proven effective as a carbon source, while combinations of soybean meal (12 g/L) and fish meal (14 g/L) can be effective nitrogen sources[1].2. Parameter Optimization: For macrolide production in Streptomyces, optimal temperatures are often around 32°C with a pH maintained between 7.0 and 7.5[1]. Ensure adequate aeration, as oxygen limitation is a common bottleneck.3. Inoculum Development: Use a fresh and actively growing seed culture. Inoculating with a 24-hour-old seed culture has been shown to be effective for macrolide production[1].4. Strain Maintenance: Regularly re-streak the culture from a frozen stock to maintain strain integrity.
2. Inconsistent this compound production between batches. 1. Variability in raw materials of the culture medium.2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters.1. Raw Material Quality Control: Use high-quality, consistent sources for media components. Complex media components like soybean meal can vary significantly between suppliers.2. Standardize Inoculum: Implement a standardized protocol for seed culture preparation, including age, volume, and cell density.3. Process Control: Tightly control and monitor pH, temperature, and dissolved oxygen levels throughout the fermentation process.
3. Accumulation of intermediate metabolites instead of this compound. 1. Bottlenecks in the this compound biosynthetic pathway.2. Inefficient precursor supply.3. Feedback inhibition by accumulated intermediates.1. Metabolic Engineering: Overexpress rate-limiting enzymes in the this compound biosynthetic pathway. Identify potential bottlenecks by analyzing the accumulation of specific intermediates.2. Precursor Feeding: Supplement the culture with precursors of the this compound backbone, such as propionate and butyrate. The aglycone of tylosin, another 16-membered macrolide, is derived from two acetates, five propionates, and one butyrate[2].3. Process Optimization: A fed-batch strategy can help maintain optimal precursor concentrations and avoid the accumulation of inhibitory intermediates.
4. Poor cell growth. 1. Nutrient limitation in the culture medium.2. Suboptimal pH or temperature.3. Presence of toxic byproducts.1. Medium Enrichment: Ensure the medium contains all necessary trace elements and vitamins for robust growth.2. Optimize Growth Conditions: Determine the optimal pH and temperature for the growth phase, which may differ from the optimal conditions for this compound production.3. Byproduct Analysis: Identify and quantify potential toxic byproducts and adjust the medium or feeding strategy to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: The polyketide backbone of this compound, a 16-membered macrolide, is synthesized from short-chain carboxylic acid precursors. Based on the biosynthesis of similar macrolides like tylosin and leucomycin, the likely precursors are acetate, propionate, and butyrate[2]. The sugar moieties attached to the macrolide ring have their own distinct biosynthetic pathways.

Q2: How can I genetically engineer S. caelestis for improved this compound yield?

A2: Several metabolic engineering strategies can be employed:

  • Overexpression of Biosynthetic Genes: Increasing the expression of the this compound polyketide synthase (PKS) genes can enhance the overall flux towards this compound production.

  • Overexpression of Regulatory Genes: Many Streptomyces species have pathway-specific positive regulators (e.g., SARPs) and global regulators (e.g., AdpA) that, when overexpressed, can significantly increase antibiotic production[3][4][5].

  • Deletion of Repressor Genes: Identifying and knocking out negative regulatory genes can de-repress this compound biosynthesis[4].

  • Enhancing Precursor Supply: Overexpressing genes involved in the biosynthesis of key precursors like propionyl-CoA and methylmalonyl-CoA can boost this compound production.

Q3: What are the optimal carbon and nitrogen sources for this compound production?

A3: While specific data for this compound is limited, studies on other macrolides provide valuable insights. For erythromycin production, starch, dextrin, soybean cake meal, and corn steep liquor have shown significant positive effects[6]. For tylosin, a combination of raw cornmeal as a carbon source and soybean meal with fish meal as nitrogen sources has been successful[1]. It is recommended to perform a systematic optimization using response surface methodology to determine the ideal sources and concentrations for this compound production.

Q4: What is a suitable method for quantifying this compound in a fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying macrolide antibiotics[7][8][9]. A reverse-phase C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and a buffer. Detection is usually performed using a UV detector. A specific protocol would need to be developed and validated for this compound, including an efficient extraction method from the fermentation broth.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the optimization of 16-membered macrolide production in Streptomyces, which can serve as a starting point for optimizing this compound production.

Table 1: Effect of Carbon and Nitrogen Sources on Tylosin Production in Streptomyces fradiae [1]

Carbon SourceConcentration (g/L)Nitrogen SourceConcentration (g/L)Tylosin Titer (g/L)
Raw Cornmeal80Soybean Meal127.2
Fish Meal14
GlucoseFed-batchSoybean Meal & Fish MealOptimal mix1.875 (after 10 days)
Raw CornmealFed-batchSoybean Meal & Fish MealOptimal mix13.5 (after 10 days)

Table 2: Optimized Medium Composition for Erythromycin Production in Saccharopolyspora erythraea [10]

ComponentOptimized Concentration (g/L)
Glucose45
Yeast Extract8
Sodium Nitrate4
Dipotassium Hydrogen Phosphate2.5
Sodium Chloride1.0
Magnesium Sulphate0.5

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to a neutral or slightly alkaline range.

    • Extract the supernatant twice with an equal volume of a suitable organic solvent like ethyl acetate or chloroform[11].

    • Combine the organic phases and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Method for Macrolides):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.2 M K₂HPO₄, pH 7.0)[7].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm[7].

    • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

    • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Gene Overexpression in Streptomyces caelestis
  • Vector Construction:

    • Amplify the gene of interest (e.g., a positive regulatory gene) from S. caelestis genomic DNA using PCR.

    • Clone the amplified gene into an integrative Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).

    • Verify the construct by restriction digestion and sequencing.

  • Conjugation:

    • Transform the expression vector into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor and S. caelestis recipient strains to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable agar medium (e.g., SFM) for conjugation.

    • Incubate until sporulation occurs.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for S. caelestis exconjugants carrying the integrated vector.

    • Isolate and re-streak the resistant colonies to obtain pure clones.

  • Verification and Analysis:

    • Confirm the integration of the expression cassette into the S. caelestis genome by PCR.

    • Cultivate the engineered strain and the wild-type strain under the same fermentation conditions.

    • Quantify this compound production by HPLC to assess the effect of gene overexpression.

Visualizations

Niddamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_pks This compound PKS Assembly Line cluster_post_pks Post-PKS Modifications Acetate Acetate PKS_Modules Module 1 Module 2 ... Module 7 Acetate->PKS_Modules Propionate Propionate Propionate->PKS_Modules Butyrate Butyrate Butyrate->PKS_Modules Tailoring_Enzymes Glycosylation & Other Modifications PKS_Modules->Tailoring_Enzymes Polyketide Backbone This compound This compound Tailoring_Enzymes->this compound

Caption: Simplified this compound biosynthetic pathway.

Optimization_Workflow Start Start: Low this compound Titer Strain_Improvement Strain Improvement Start->Strain_Improvement Fermentation_Optimization Fermentation Optimization Start->Fermentation_Optimization Metabolic_Engineering Metabolic Engineering (Gene Overexpression/Deletion) Strain_Improvement->Metabolic_Engineering Medium_Optimization Medium Optimization (Carbon/Nitrogen Sources) Fermentation_Optimization->Medium_Optimization Parameter_Optimization Parameter Optimization (pH, Temp, DO) Fermentation_Optimization->Parameter_Optimization Precursor_Feeding Precursor Feeding Fermentation_Optimization->Precursor_Feeding Analysis Fermentation & HPLC Analysis Metabolic_Engineering->Analysis Medium_Optimization->Analysis Parameter_Optimization->Analysis Precursor_Feeding->Analysis Evaluation Evaluate Titer Analysis->Evaluation Evaluation->Strain_Improvement Iterate Evaluation->Fermentation_Optimization Iterate End End: Optimized Production Evaluation->End Titer Goal Met

Caption: General workflow for optimizing this compound production.

Regulatory_Cascade Signals Environmental/Physiological Signals (e.g., Nutrient Limitation) Global_Regulators Global Regulators (e.g., AdpA, Crp) Signals->Global_Regulators activate/repress Pathway_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Regulator activate Biosynthesis_Genes This compound Biosynthetic Genes (PKS, Tailoring Enzymes) Pathway_Regulator->Biosynthesis_Genes activate This compound This compound Production Biosynthesis_Genes->this compound

Caption: Simplified regulatory cascade for macrolide production.

References

Overcoming Niddamycin solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Niddamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a macrolide antibiotic, is known to be poorly soluble in aqueous solutions. Its solubility is significantly influenced by the pH of the medium. As a weakly basic compound, its solubility is higher in acidic conditions and decreases as the pH becomes neutral or alkaline. It exhibits better solubility in various organic solvents.

Q2: How can I dissolve this compound for my experiments?

A2: For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous-based assays, a stock solution in an organic solvent can be serially diluted in the aqueous medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Q3: What are the main stability concerns with this compound?

A3: Like many macrolide antibiotics, this compound is susceptible to degradation under certain conditions. The primary stability concerns are:

  • Acidic Hydrolysis: The lactone ring of the macrolide structure can be hydrolyzed under acidic conditions, leading to loss of activity.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.

  • Photodegradation: Exposure to light, particularly UV light, may cause degradation.

Q4: How should I store this compound solutions to ensure stability?

A4: this compound powder should be stored in a cool, dry, and dark place. Solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be stored at -20°C or lower in a tightly sealed container, protected from light. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific solvent and concentration.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer
  • Problem: My this compound, dissolved in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer.

  • Possible Causes & Solutions:

CauseRecommended Solution
Low Aqueous Solubility The concentration of this compound in the final aqueous solution exceeds its solubility limit.
* Decrease Final Concentration: Reduce the final concentration of this compound in your assay.
* Increase Organic Solvent Percentage: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of potential solvent effects on your experiment.
* Use a Solubilizing Excipient: Consider the use of a pharmaceutically acceptable solubilizing agent such as a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) or a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188).
pH of the Buffer The pH of your aqueous buffer may be in a range where this compound has minimal solubility.
* Adjust Buffer pH: If your experiment can tolerate it, adjust the pH of the buffer to a more acidic range where this compound solubility is higher.
Issue 2: Inconsistent Results or Loss of Activity Over Time
  • Problem: I am observing a decrease in the efficacy of my this compound solution in my experiments over time, or my results are not reproducible.

  • Possible Causes & Solutions:

CauseRecommended Solution
Chemical Degradation This compound may be degrading in your solution due to pH, temperature, or light exposure.
* Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment.
* Control pH: Ensure the pH of your stock and working solutions is in a stable range. Avoid highly acidic or basic conditions.
* Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
* Maintain Low Temperature: Keep solutions on ice during experiments and store them at appropriate low temperatures when not in use.
Adsorption to Labware This compound, being a relatively lipophilic molecule, may adsorb to the surface of plastic labware.
* Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes.
* Include a Surfactant: A small amount of a non-ionic surfactant in your buffer can help to prevent adsorption.

Quantitative Data

The following tables summarize key quantitative data for this compound and its structurally similar analog, Carbomycin. This data can be used as a reference for experimental design.

Table 1: Solubility of this compound and Carbomycin in Common Solvents

CompoundSolventSolubility (mg/mL)Reference
This compoundWaterPractically InsolubleGeneral knowledge for macrolides
Ethanol> 20Inferred from Carbomycin data
Methanol> 20Inferred from Carbomycin data
DMSOSolubleGeneral knowledge for macrolides
Carbomycin A Water0.295[1]
Ethanol> 20[1]
Methanol> 20[1]
Carbomycin B Water0.1 - 0.2[1]
Ethanol450[1]

Table 2: Stability Profile of Macrolide Antibiotics (General)

ConditionEffect on Macrolides
Acidic pH (e.g., < 4) Prone to rapid degradation via hydrolysis of the lactone ring.
Neutral pH (e.g., 6-8) Generally more stable compared to acidic conditions.
Basic pH (e.g., > 9) Stability can decrease due to other degradation pathways.
Elevated Temperature (> 40°C) Increased rate of degradation.
Light Exposure (UV) Potential for photodegradation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile, amber microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

    • HPLC grade water, methanol, and acetonitrile

    • pH meter

    • Temperature-controlled oven

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Expose solid this compound powder to 80°C in a temperature-controlled oven for a specified duration (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH guidelines.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-UV.

Protocol 3: Stability-Indicating HPLC-UV Method for this compound
  • Objective: To quantify this compound and separate it from its degradation products.

  • Instrumentation and Conditions (Hypothetical starting point):

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 232 nm (based on typical macrolide UV absorbance)

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Inject the standards to create a calibration curve.

    • Inject the samples from the forced degradation study and any stability samples.

    • Identify the peak for intact this compound and any new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting start This compound Powder solubilize Dissolve in Organic Solvent start->solubilize dilute Dilute in Aqueous Buffer solubilize->dilute hplc HPLC-UV Analysis dilute->hplc precipitate Precipitation? dilute->precipitate data Data Interpretation hplc->data degradation Degradation? data->degradation precipitate->dilute Adjust Concentration or Solvent/pH degradation->solubilize Prepare Fresh/ Protect from Stress

Figure 1: A general experimental workflow for working with this compound.

stability_pathway cluster_stress Stress Conditions cluster_degradation Degradation Products This compound Intact this compound Acid Acidic pH This compound->Acid Hydrolysis Heat High Temperature This compound->Heat Thermolysis Light UV Light This compound->Light Photolysis Oxidation Oxidizing Agent This compound->Oxidation Oxidation Hydrolysis_Product Hydrolysis Product (Inactive) Acid->Hydrolysis_Product Thermal_Degradant Thermal Degradant Heat->Thermal_Degradant Photo_Degradant Photodegradation Product Light->Photo_Degradant Oxidation_Product Oxidation Product Oxidation->Oxidation_Product

Figure 2: Potential degradation pathways of this compound under stress conditions.

References

Strategies to increase Niddamycin yield in fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Niddamycin fermentation. Our aim is to provide actionable strategies to increase this compound yield and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound?

A1: this compound is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces caelestis.[1][2]

Q2: What are the basic building blocks for this compound biosynthesis?

A2: The polyketide backbone of this compound is synthesized from precursors such as acetate, propionate, and butyrate.[1] Understanding the supply of these precursors is crucial for optimizing production.

Q3: Are there any known genetic strategies to improve this compound yield?

A3: While specific genetic engineering strategies for this compound are not extensively published, general approaches for improving secondary metabolite production in Streptomyces are applicable. These include overexpression of pathway-specific positive regulatory genes, deletion of negative regulators, and increasing the copy number of the biosynthetic gene cluster. The this compound biosynthesis is governed by a polyketide synthase (PKS) gene cluster.[1][2][3][4] Manipulation of these genes can potentially enhance yield.

Q4: How can I optimize the fermentation medium for Streptomyces caelestis?

A4: Optimization of the fermentation medium is critical for high this compound yield. This involves systematically evaluating different carbon and nitrogen sources, as well as the concentration of key minerals. A systematic approach using statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) can efficiently identify the optimal medium composition.[5][6][7][8]

Q5: What are the typical fermentation parameters that need to be controlled?

A5: Key physical parameters to control during fermentation include pH, temperature, dissolved oxygen (DO), and agitation speed.[8][9] The optimal setpoints for these parameters are strain-specific and should be determined experimentally.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem Potential Causes Troubleshooting Suggestions
Low this compound Yield 1. Suboptimal medium composition. 2. Inadequate supply of precursors. 3. Non-optimal fermentation parameters (pH, temperature, DO). 4. Strain degradation or instability. 5. Accumulation of inhibitory byproducts.1. Medium Optimization: Systematically test different carbon and nitrogen sources (e.g., glucose, starch, soybean meal, yeast extract). Use statistical design of experiments (DoE) to find the optimal concentrations. 2. Precursor Feeding: Implement a fed-batch strategy to supply precursors like propionate and butyrate during the fermentation. Monitor consumption to adjust feeding rates. 3. Parameter Optimization: Perform fermentation runs at different pH (e.g., 6.5, 7.0, 7.5) and temperature (e.g., 28°C, 30°C, 32°C) setpoints to identify the optimum. Control dissolved oxygen levels through aeration and agitation adjustments. 4. Strain Maintenance: Ensure proper storage of the Streptomyces caelestis strain (e.g., glycerol stocks at -80°C). Re-streak and select high-producing colonies before starting a new fermentation. 5. Byproduct Analysis: Analyze the fermentation broth for potential inhibitory compounds. If identified, consider strategies to reduce their formation, such as adjusting the feeding strategy or using a different medium composition.
Slow or No Growth of Streptomyces caelestis 1. Inoculum quality is poor. 2. Inappropriate seed medium composition. 3. Presence of contaminants in the medium or fermenter.1. Inoculum Development: Use a fresh and healthy inoculum. Optimize the age and volume of the seed culture. 2. Seed Medium: Ensure the seed medium supports rapid and healthy biomass accumulation. 3. Sterilization: Verify the sterility of the medium, fermenter, and all additions. Plate samples of the medium to check for contamination.
Foaming in the Fermenter 1. High protein content in the medium. 2. High agitation and aeration rates. 3. Cell lysis.1. Antifoam Agent: Add a suitable antifoam agent at the beginning of the fermentation and as needed. 2. Process Control: Reduce agitation and/or aeration rates if they are excessively high, while ensuring DO levels remain adequate. 3. Monitor Cell Viability: If foaming is due to cell lysis, investigate the cause (e.g., nutrient limitation, accumulation of toxic byproducts).
Inconsistent Batch-to-Batch Results 1. Variability in raw materials. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters.1. Raw Material Quality Control: Use raw materials from a consistent source and perform quality checks. 2. Standardized Inoculum Protocol: Follow a strict and standardized protocol for preparing the seed culture. 3. Process Monitoring and Control: Ensure that all fermentation parameters are tightly controlled and monitored throughout each run.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization

This protocol is a basic method to screen the effect of individual medium components on this compound production.

Objective: To identify the best carbon and nitrogen sources for this compound production.

Methodology:

  • Prepare a basal fermentation medium. A starting point could be a standard Streptomyces medium such as ISP2 or a custom-defined medium.

  • Carbon Source Screening:

    • Prepare flasks with the basal medium, each containing a different carbon source (e.g., glucose, soluble starch, glycerol, maltose) at a fixed concentration (e.g., 20 g/L).

    • Keep the nitrogen source and other components constant.

    • Inoculate each flask with a standardized spore suspension or vegetative inoculum of Streptomyces caelestis.

    • Incubate under standard fermentation conditions (e.g., 28°C, 200 rpm) for a defined period (e.g., 7-10 days).

    • Measure the this compound concentration in each flask at the end of the fermentation.

  • Nitrogen Source Screening:

    • Using the best carbon source identified in the previous step, prepare flasks with the basal medium, each containing a different nitrogen source (e.g., soybean meal, yeast extract, peptone, ammonium sulfate) at a fixed concentration (e.g., 10 g/L).

    • Keep the carbon source and other components constant.

    • Follow the same inoculation and incubation procedure as for the carbon source screening.

    • Measure the this compound concentration in each flask.

Protocol 2: Precursor Feeding Strategy

Objective: To enhance this compound yield by supplying key precursors during fermentation.

Methodology:

  • Establish a baseline fermentation: Run a batch fermentation with the optimized medium to determine the baseline this compound production profile.

  • Prepare precursor stock solutions: Prepare sterile stock solutions of potential precursors, such as sodium propionate and sodium butyrate (e.g., 1 M).

  • Develop a feeding strategy:

    • Based on the growth and production kinetics from the baseline fermentation, determine the timing for precursor addition. Typically, feeding should start at the beginning of the stationary phase when this compound production begins.

    • Start with a low, intermittent feeding rate (e.g., adding a small volume of the stock solution every 12 or 24 hours).

    • Monitor the fermentation for any signs of toxicity or inhibition (e.g., a drop in pH, cessation of growth or production).

  • Optimize the feeding rate:

    • Run several fermentations with different feeding rates and schedules to identify the optimal strategy that maximizes this compound yield without causing significant inhibition.

    • Analyze this compound titer and biomass at the end of each fermentation.

Quantitative Data Summary

The following tables present hypothetical but realistic data based on general principles of Streptomyces fermentation optimization.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Final this compound Titer (mg/L)Dry Cell Weight (g/L)
Glucose1508.5
Soluble Starch2209.2
Glycerol1807.8
Maltose1958.9

Table 2: Effect of Precursor Feeding on this compound Yield

Feeding StrategyPrecursor(s) FedFinal this compound Titer (mg/L)% Increase over Control
Control (Batch)None220-
Fed-Batch 1Sodium Propionate28027%
Fed-Batch 2Sodium Butyrate26520%
Fed-Batch 3Sodium Propionate + Sodium Butyrate31041%

Visualizations

This compound Biosynthesis and Precursor Supply

Niddamycin_Biosynthesis Central_Metabolism Central Metabolism (Glycolysis, TCA Cycle) Acetate Acetate (as Acetyl-CoA) Central_Metabolism->Acetate Propionate Propionate (as Propionyl-CoA) Central_Metabolism->Propionate Butyrate Butyrate (as Butyryl-CoA) Central_Metabolism->Butyrate PKS_Modules This compound Polyketide Synthase (PKS Modules) Acetate->PKS_Modules Extender Unit Propionate->PKS_Modules Extender Unit Butyrate->PKS_Modules Starter/Extender Unit Niddamycin_Aglycone This compound Aglycone PKS_Modules->Niddamycin_Aglycone Glycosylation Glycosylation & Other Modifications Niddamycin_Aglycone->Glycosylation This compound This compound Glycosylation->this compound

Caption: Simplified this compound biosynthetic pathway showing the flow from central metabolism to the final product.

General Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow Strain_Selection Strain Selection & Inoculum Development Media_Screening Media Screening (Carbon/Nitrogen Sources) Strain_Selection->Media_Screening Statistical_Optimization Statistical Optimization (RSM, DoE) Media_Screening->Statistical_Optimization Parameter_Optimization Physical Parameter Optimization (pH, Temp, DO) Statistical_Optimization->Parameter_Optimization Fed_Batch_Dev Fed-Batch Strategy Development Parameter_Optimization->Fed_Batch_Dev Scale_Up Scale-Up to Larger Bioreactor Fed_Batch_Dev->Scale_Up High_Yield_Process High-Yield This compound Process Scale_Up->High_Yield_Process

Caption: A logical workflow for optimizing the this compound fermentation process.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Low_Yield Low this compound Yield Detected Check_Growth Is Cell Growth Normal? Low_Yield->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Inoculum Quality - Medium Sterility - Growth Conditions Check_Growth->Troubleshoot_Growth No Check_Parameters Are Fermentation Parameters (pH, Temp, DO) Optimal? Check_Growth->Check_Parameters Yes Optimize_Parameters Optimize Physical Parameters Check_Parameters->Optimize_Parameters No Check_Medium Is Medium Composition Optimal? Check_Parameters->Check_Medium Yes Optimize_Medium Optimize Medium: - C/N Sources - Precursor Feeding Check_Medium->Optimize_Medium No Check_Strain Check Strain Integrity (Re-isolate, check for degradation) Check_Medium->Check_Strain Yes

References

Technical Support Center: Navigating the Challenges of 16-Membered Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16-membered macrolides. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this important class of antibiotics.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues you may encounter in the laboratory.

FAQ 1: Solubility and Solution Preparation

Question: I am having trouble dissolving my 16-membered macrolide (e.g., Tylosin, Josamycin, Midecamycin). What are the recommended solvents and preparation methods?

Answer:

Poor aqueous solubility is a common challenge with 16-membered macrolides due to their large, lipophilic structures. Here is a guide to help you prepare your stock solutions and working solutions:

  • Stock Solutions: It is highly recommended to prepare concentrated stock solutions in an organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice. For example, josamycin is soluble in DMSO at approximately 15-35 mg/mL, and midecamycin is soluble at ≥ 36 mg/mL.[1][2][3] Ethanol is another option, with josamycin showing solubility of about 25 mg/mL.[1] For tylosin tartrate, which is a more water-soluble salt form, both water and DMSO can be used to prepare stock solutions at ≥ 100 mg/mL.[4]

  • Working Solutions: For most in vitro assays, you will need to dilute your stock solution into an aqueous buffer or cell culture medium. It is crucial to do this dilution carefully to avoid precipitation.

    • Stepwise Dilution: To prepare aqueous working solutions from a DMSO or ethanol stock, it is best to perform a serial dilution. For instance, to get a final concentration in a phosphate-buffered saline (PBS), first dilute the stock solution in ethanol before adding it to the PBS.[1] A 1:2 ratio of ethanol to PBS has been used for josamycin, achieving a solubility of approximately 0.3 mg/mL.[1]

    • pH Adjustment: The solubility of macrolides can be pH-dependent. For instance, midecamycin's activity is potentiated at a pH of 7-8.[5] When preparing aqueous solutions of josamycin, adjusting the pH to 6 with HCl can improve its solubility in water to around 8.33 mg/mL.[6]

    • Avoid Prolonged Storage of Aqueous Solutions: Aqueous solutions of some macrolides are not stable for long periods. It is recommended not to store aqueous solutions of josamycin for more than one day.[1] Always prepare fresh working solutions from your frozen stock for each experiment.

FAQ 2: Stability Issues

Question: How stable are 16-membered macrolides in different experimental conditions (pH, temperature)? I am concerned about degradation during my assays.

Answer:

The stability of 16-membered macrolides is a critical factor for obtaining reliable and reproducible experimental results. Here are key considerations:

  • pH Stability:

    • Tylosin: Tylosin is most stable at approximately pH 3.5 and pH 9.0.[4] Significant inactivation occurs outside of these ranges, especially in acidic conditions below pH 4, where it can degrade to desmycosin.[1][4] Solutions are generally considered stable between pH 4 and 9.[1]

    • Josamycin: Josamycin is susceptible to acid-catalyzed degradation.[7] Its dissolution is generally unaffected at low pH (1.2-5.0), but stability can be a concern.[8]

    • Midecamycin: The activity of midecamycin acetate is potentiated at a pH of 7-8, suggesting better stability in neutral to slightly alkaline conditions.[5]

  • Temperature Stability:

    • Inactivation of tylosin increases with higher temperatures.[4]

    • For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[3]

    • The stability of josamycin in serum samples has been shown to be good for up to 72 hours at 4°C and for at least 84 days at -15°C. However, it is less stable in urine.[9]

  • Light Sensitivity: Some macrolides may be sensitive to light. It is good practice to store stock solutions in amber vials or protected from light.

Troubleshooting Tip: If you suspect degradation is affecting your results, consider running a time-course experiment where you measure the activity of your macrolide at different time points after preparation in your assay buffer.

FAQ 3: Inconsistent Results in Antimicrobial Susceptibility Testing (e.g., MIC assays)

Question: My Minimum Inhibitory Concentration (MIC) values for a 16-membered macrolide are variable between experiments. What could be the cause?

Answer:

Inconsistent MIC values can be frustrating. Here are several factors that can contribute to this issue with 16-membered macrolides:

  • pH of the Medium: The antibacterial activity of macrolides is highly sensitive to acidic conditions. A lower pH can lead to elevated MIC values, making the compound appear less potent.[4] Ensure the pH of your broth medium is consistent and within the optimal range for macrolide activity (typically neutral to slightly alkaline).

  • Presence of Serum Proteins: Some 16-membered macrolides can bind to serum proteins. This binding can reduce the free concentration of the drug available to act on the bacteria, leading to an apparent increase in the MIC.

  • Inoculum Effect: Variations in the starting bacterial inoculum size can affect the MIC. Ensure you are using a standardized inoculum preparation method for each experiment.

  • Compound Stability: As discussed in FAQ 2, degradation of the macrolide in the assay medium during incubation can lead to inaccurate MICs. This is particularly relevant for longer incubation times.

  • Cross-Resistance: If you are working with bacterial strains that have been exposed to other macrolides, be aware of the potential for cross-resistance, which can lead to unexpectedly high MICs.

Troubleshooting Workflow for Inconsistent MICs

G start Inconsistent MIC Results check_pH Verify pH of Assay Medium (Target: Neutral to Slightly Alkaline) start->check_pH check_serum Assess Impact of Serum (Run assay with and without serum) start->check_serum check_inoculum Standardize Bacterial Inoculum Preparation (e.g., McFarland standard) start->check_inoculum check_stability Evaluate Compound Stability in Assay Medium (Time-course experiment) start->check_stability solution_pH Adjust and Buffer Medium pH check_pH->solution_pH solution_serum Note Serum Shift in MIC check_serum->solution_serum solution_inoculum Implement Strict Inoculum QC check_inoculum->solution_inoculum solution_stability Prepare Fresh Solutions / Shorten Incubation check_stability->solution_stability end_node Consistent MIC Results solution_pH->end_node solution_serum->end_node solution_inoculum->end_node solution_stability->end_node

Caption: Troubleshooting workflow for inconsistent MIC results.

FAQ 4: Potential for Assay Interference

Question: Do 16-membered macrolides interfere with common assay readouts like fluorescence or absorbance?

Answer:

This is an important consideration, especially for high-throughput screening and mechanistic studies.

  • Fluorescence Interference:

    • Some research groups have synthesized fluorescently labeled derivatives of 16-membered macrolides (e.g., with BODIPY FL or NBD) to study their binding to ribosomes.[9] This indicates that the native macrolide scaffold can be chemically modified to be fluorescent. While the intrinsic fluorescence of unlabeled 16-membered macrolides is generally low, it is good practice to check for potential interference in your specific assay.

    • To check for interference: Run a control experiment with your macrolide at the highest concentration used in your assay in the absence of your fluorescent probe or biological target. If you observe a significant signal, you may need to subtract this background or choose a different fluorescent dye with an emission spectrum that does not overlap with any potential macrolide fluorescence.

  • Absorbance Interference:

    • 16-membered macrolides have characteristic UV absorbance spectra. For example, josamycin has a UV absorbance maximum (λmax) at 231 nm, and tylosin's λmax is around 287-290 nm.[7][10]

    • To check for interference: If your assay measures absorbance near these wavelengths, you should run a control with the macrolide alone to determine its contribution to the overall absorbance. If the interference is significant, you may need to use a different wavelength for your measurement or apply a correction factor.

Data Presentation

Table 1: Physicochemical Properties of Common 16-Membered Macrolides

PropertyTylosinJosamycinMidecamycin
Molecular Weight 916.1 g/mol [1]828.0 g/mol 814.0 g/mol [5]
Solubility in DMSO ≥ 100 mg/mL (as tartrate)[4]~15-35 mg/mL[1][2]≥ 36 mg/mL[3]
Solubility in Ethanol Slightly soluble~25 mg/mL[1]Data not readily available
Aqueous Solubility Highly soluble (as tartrate)[4]Sparingly soluble, ~0.3 mg/mL in 1:2 ethanol:PBS[1]0.74 mg/mL[2]
UV λmax ~287-290 nm[10][11]231 nm[7]232 nm and 280 nm for some components[12]
Optimal pH Stability ~3.5 and 9.0[4]Neutral to slightly alkaline~7.0-8.0[5]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized method and may need optimization for specific bacterial species.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 16-membered macrolide stock solution (in DMSO or ethanol)

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, select several colonies and suspend them in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the assay broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions:

    • In the first column of the 96-well plate, add a volume of broth containing the highest desired concentration of the macrolide.

    • Perform a 2-fold serial dilution across the plate by transferring half the volume from the first column to the second, mixing, and repeating for subsequent columns.

    • Leave one or more columns without antibiotic to serve as positive growth controls. Leave at least one well with uninoculated broth as a sterility control.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial species (e.g., 37°C) for 16-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the macrolide that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution Assay

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Macrolide in 96-well Plate B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Experimental workflow for a broth microdilution MIC assay.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Macrolide Analysis

This is a general guideline. Specific parameters like the mobile phase composition and gradient may need to be optimized for your specific macrolide and instrument.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and additives (e.g., phosphoric acid, triethylamine)

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the macrolide sample in a suitable solvent (e.g., methanol or the mobile phase).

    • If analyzing from a complex matrix (e.g., cell lysate, plasma), perform a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction).

    • Filter the final sample through a syringe filter before injection.

  • Chromatographic Conditions (Example for Josamycin):

    • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A micellar solution of 0.17 M sodium dodecyl sulphate, 14% methanol, and 0.3% triethylamine in 0.02 M phosphoric acid, buffered to pH 4.[10]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 232 nm[7][10]

    • Injection Volume: 10-20 µL

  • Chromatographic Conditions (Example for Tylosin):

    • Column: C18 reversed-phase

    • Mobile Phase: Acetonitrile and 0.05 M phosphoric acid in a gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 287-290 nm[10][11]

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Identify the peak corresponding to your macrolide based on its retention time, which is determined by running a standard.

    • Quantify the amount of macrolide by comparing the peak area to a standard curve.

Signaling Pathway and Mechanism of Action

Ribosomal Stalling by 16-Membered Macrolides

16-membered macrolides exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding event can lead to the inhibition of protein synthesis through a process known as ribosomal stalling.

The mechanism involves the macrolide physically obstructing the passage of the growing polypeptide chain. The extent and nature of this stalling can be dependent on the specific amino acid sequence of the nascent peptide. For some sequences, the interaction between the peptide, the macrolide, and the ribosomal tunnel creates a steric hindrance that prevents the peptidyl-tRNA from translocating from the A-site to the P-site, thereby halting protein elongation. This can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon known as "drop-off".[5]

G cluster_ribosome Bacterial Ribosome (50S Subunit) A_site A-site P_site P-site E_site E-site NPET Nascent Peptide Exit Tunnel (NPET) Macrolide 16-Membered Macrolide Macrolide->NPET Binds within Stalling Ribosomal Stalling Macrolide->Stalling Interaction causes Nascent_Peptide Growing Polypeptide Chain Nascent_Peptide->NPET Passes through Nascent_Peptide->Stalling Interaction causes Inhibition Inhibition of Protein Synthesis Stalling->Inhibition Dropoff Peptidyl-tRNA Drop-off Stalling->Dropoff

Caption: Mechanism of ribosomal stalling by 16-membered macrolides.

References

Enhancing Niddamycin activity through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct chemical modification studies specifically detailing the enhancement of niddamycin's activity are not extensively available in publicly accessible scientific literature. The following guide is based on established principles of macrolide antibiotic chemistry and provides general strategies, troubleshooting, and protocols that can be adapted for this compound research.

Getting Started: The Rationale for this compound Modification

This compound, a 16-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its complex structure, biosynthesized by a modular polyketide synthase (PKS), offers multiple sites for chemical modification.[1] The primary goals for modifying this compound include:

  • Enhancing Potency: Increasing the binding affinity to the ribosomal target.

  • Broadening the Antibacterial Spectrum: Improving activity against a wider range of bacteria, including resistant strains.

  • Improving Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) for better therapeutic outcomes.

  • Overcoming Resistance: Modifying the structure to evade bacterial resistance mechanisms, such as efflux pumps and enzymatic inactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on the this compound molecule for chemical modification?

A1: Based on the general structure of 16-membered macrolides, the primary sites for chemical modification on this compound would likely be the hydroxyl groups on the macrolactone ring and the sugar moieties. The aldehyde group also presents a reactive site for derivatization.

Q2: What types of chemical reactions are typically used to modify macrolides?

A2: Common reactions include esterification and etherification of hydroxyl groups, reductive amination of the aldehyde, and modification of the sugar moieties. More complex modifications can involve ring-opening and subsequent derivatization.

Q3: How can I purify my modified this compound derivative?

A3: Purification of macrolide derivatives is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a common method for both analytical and preparative scale purification. Column chromatography with silica gel or other suitable stationary phases can also be employed.

Q4: What are the key structure-activity relationships (SARs) to consider when modifying this compound?

A4: While specific SARs for this compound are not well-documented, general principles for macrolides suggest that modifications to the sugar moieties can significantly impact antibacterial activity and bacterial uptake. Alterations to the macrolactone ring can affect binding to the ribosome. It is crucial to maintain the overall conformation of the macrolide that is necessary for biological activity.

Q5: Can genetic engineering be used to modify this compound?

A5: Yes, and this is a more documented approach for macrolides. The modular nature of the this compound polyketide synthase (PKS) genes allows for genetic manipulation.[1] By altering the PKS modules, it is possible to create novel this compound analogs with different functional groups. For instance, swapping acyltransferase (AT) domains can lead to the incorporation of different extender units into the macrolide backbone.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product - Incomplete reaction.- Degradation of starting material or product.- Inappropriate reaction conditions (temperature, solvent, pH).- Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.- Use milder reaction conditions and ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.- Optimize reaction parameters such as temperature, reaction time, and solvent polarity.
Multiple unexpected byproducts - Non-selective reaction.- Presence of impurities in the starting material.- Use protecting groups for sensitive functional groups to ensure regioselectivity.- Purify the starting this compound material before the reaction.- Adjust reaction conditions to favor the desired product formation.
Difficulty in purifying the final compound - Similar polarity of the product and byproducts.- Instability of the compound on the chromatographic stationary phase.- Employ different chromatographic techniques (e.g., ion-exchange chromatography if applicable).- Use a different solvent system for elution.- Consider derivatizing the compound to alter its polarity for easier separation.
Loss of antibacterial activity in the modified compound - Modification at a site crucial for ribosome binding.- Drastic change in the overall conformation of the molecule.- Perform molecular modeling to predict the effect of the modification on the compound's three-dimensional structure and its interaction with the ribosomal target.- Focus modifications on sites known to be less critical for the activity of other macrolides.

Illustrative Quantitative Data

The following table presents hypothetical data for illustrative purposes to demonstrate how the activity of modified this compound analogs could be presented.

Compound Modification MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
This compound-1>64
This compound-Analog AEsterification of C-4" hydroxyl0.532
This compound-Analog BReductive amination of aldehyde264
This compound-Analog CEtherification of C-2' hydroxyl1>64

Experimental Protocols

General Protocol for the Esterification of a Hydroxyl Group in a Macrolide (Example Adaptation for this compound)

Objective: To introduce an ester group at a specific hydroxyl position to investigate its effect on antibacterial activity.

Materials:

  • This compound

  • Anhydrous acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Anhydrous pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or another aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add the acylating agent (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired esterified this compound derivative.

  • Characterization: Characterize the purified compound using NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in Anhydrous DCM add_base Add Anhydrous Pyridine start->add_base cool Cool to 0°C add_base->cool add_reagent Add Acylating Agent cool->add_reagent react Stir and Monitor (TLC/LC-MS) add_reagent->react quench Quench with NaHCO3 react->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify char Characterize (NMR, MS) purify->char test Biological Activity Testing char->test

Caption: General workflow for the chemical modification of this compound.

signaling_pathway cluster_bacterium Bacterial Cell This compound This compound Derivative Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

References

Validation & Comparative

Niddamycin vs. Erythromycin: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison of the antimicrobial activities of niddamycin and erythromycin is currently limited by the scarcity of publicly available quantitative data for this compound. While extensive research details the antimicrobial profile of erythromycin, including its mechanism of action, resistance pathways, and minimum inhibitory concentration (MIC) values against a wide array of pathogens, similar experimental data for this compound is not readily found in scientific literature. The majority of available research on this compound focuses on its biosynthesis and genetic pathways.

This guide synthesizes the available information for both macrolide antibiotics, highlighting the mechanism of action and providing a detailed overview of erythromycin's antimicrobial efficacy. The absence of corresponding data for this compound precludes a direct, quantitative comparison.

Mechanism of Action: Shared Target, Potential for Nuanced Differences

Both this compound and erythromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of peptide chain elongation, ultimately halting the production of essential proteins and leading to a bacteriostatic effect, meaning they inhibit bacterial growth rather than directly killing the bacteria.[1]

While the general mechanism is the same, subtle differences in the binding interactions between each antibiotic and the ribosomal target could potentially lead to variations in their activity spectrum and potency. However, without specific studies on this compound's binding affinity and interaction with the ribosome, this remains speculative.

Erythromycin's Ribosomal Interaction Pathway

The following diagram illustrates the established mechanism of action for erythromycin, which is presumed to be similar for this compound.

Erythromycin_Mechanism cluster_inhibition Erythromycin Erythromycin Ribosome_50S Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Inhibition Inhibition Ribosome_50S->Inhibition Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks Translocation

Figure 1. Mechanism of action of erythromycin.

Antimicrobial Activity: A One-Sided Data Story

The true measure of an antibiotic's effectiveness lies in its ability to inhibit the growth of specific pathogens at various concentrations, typically quantified as the Minimum Inhibitory Concentration (MIC). An MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Erythromycin: A Well-Characterized Antimicrobial Profile

Erythromycin has been extensively studied, and its MIC values against a broad range of bacteria are well-documented. It is primarily active against Gram-positive bacteria, with some activity against select Gram-negative organisms and atypical pathogens.

The following table summarizes representative MIC ranges for erythromycin against several common bacterial species. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

Bacterial SpeciesGram StainErythromycin MIC Range (µg/mL)
Staphylococcus aureusGram-positive0.25 - >128
Streptococcus pneumoniaeGram-positive≤0.06 - >64
Streptococcus pyogenesGram-positive≤0.03 - >64
Enterococcus faecalisGram-positive0.5 - >128
Haemophilus influenzaeGram-negative0.5 - 32
Moraxella catarrhalisGram-negative≤0.06 - 2

Data sourced from various antimicrobial susceptibility studies.

This compound: The Missing Data

Despite extensive searches of scientific literature and databases, specific MIC values for this compound against a comparable range of bacterial pathogens could not be found. The available research primarily investigates its biosynthesis by Streptomyces caelestis and the genetics of its production. This significant data gap prevents a direct comparison of its antimicrobial potency with that of erythromycin.

Experimental Protocols: Determining Minimum Inhibitory Concentration

The MIC values presented for erythromycin are typically determined using standardized laboratory procedures. The most common methods are broth microdilution and agar dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method: A General Workflow

The broth microdilution method is a widely used technique to determine the MIC of an antibiotic. The following diagram outlines the typical workflow for this experiment.

Broth_Microdilution_Workflow start Start prepare_antibiotic Prepare Serial Dilutions of Antibiotic in Broth start->prepare_antibiotic prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prepare_antibiotic->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C for 18-24 hours) inoculate_plate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic end End determine_mic->end

Figure 2. Broth microdilution experimental workflow.

Resistance Mechanisms

Bacterial resistance to macrolides like erythromycin is a significant clinical concern. The primary mechanisms of resistance include:

  • Target Site Modification: Alteration of the 50S ribosomal subunit, typically through methylation by erm genes, which reduces the binding affinity of the antibiotic.

  • Active Efflux: The pumping of the antibiotic out of the bacterial cell by efflux pumps, encoded by genes such as mef.

  • Drug Inactivation: Enzymatic modification of the antibiotic, although this is less common for macrolides.

Given that this compound is also a macrolide, it is plausible that bacteria could employ similar resistance mechanisms against it. However, without specific studies on this compound resistance, this cannot be definitively stated.

Conclusion

A direct and quantitative comparison of the antimicrobial activity of this compound and erythromycin is not feasible based on currently available scientific literature. While both are macrolide antibiotics that inhibit bacterial protein synthesis, the lack of published MIC data for this compound prevents a meaningful assessment of its potency and spectrum relative to the well-characterized profile of erythromycin. Future in vitro susceptibility studies on this compound are necessary to elucidate its antimicrobial efficacy and potential clinical utility. Researchers in drug development are encouraged to conduct such studies to fill this critical knowledge gap.

References

No Evidence of Synergistic Effects of Niddamycin with Other Antibiotics Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature, no studies detailing the synergistic effects of the macrolide antibiotic Niddamycin in combination with other antibiotics have been identified. As a result, a comparative guide on this topic, including quantitative data and experimental protocols, cannot be compiled at this time.

For researchers, scientists, and drug development professionals interested in the potential of antibiotic combination therapies, the lack of available data on this compound's synergistic interactions represents a significant knowledge gap. Standard methodologies for evaluating antibiotic synergy, such as checkerboard assays and time-kill curve analyses, have not been reported in the context of this compound combination therapies in the reviewed literature.

This absence of information precludes the creation of data tables summarizing fractional inhibitory concentration (FIC) indices or other quantitative measures of synergy. Furthermore, without published studies, it is not possible to provide detailed experimental protocols or to visualize any potential signaling pathways or mechanisms of action related to synergistic activity.

The current body of scientific literature primarily focuses on the basic characterization of this compound as a macrolide antibiotic and its biosynthetic pathways. While the investigation of antibiotic synergy is a crucial area of research in combating antimicrobial resistance, it appears that this compound has not been a focus of such studies to date.

Therefore, any future research exploring the potential synergistic or antagonistic interactions of this compound with other classes of antibiotics would be novel and could contribute valuable insights to the field of antimicrobial drug development. Until such studies are conducted and published, a guide comparing the synergistic performance of this compound with other alternatives cannot be developed.

Navigating Macrolide Resistance: A Comparative Guide to Niddamycin's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of bacterial resistance to macrolide antibiotics, a cornerstone in the treatment of various bacterial infections, necessitates a deeper understanding of the cross-resistance profiles of individual agents within this class. This guide provides a comparative analysis of the cross-resistance between niddamycin, a 16-membered macrolide, and other macrolide antibiotics. While direct and recent experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of macrolide resistance, data from related 16-membered macrolides, and the inferred cross-resistance patterns to provide a valuable resource for the research community.

Understanding Macrolide Resistance Mechanisms

Cross-resistance between macrolide antibiotics is primarily dictated by the underlying molecular mechanism of resistance. The two most prevalent mechanisms are:

  • Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferases. These enzymes add one or two methyl groups to an adenine residue (A2058) in the 23S rRNA, a critical component of the bacterial ribosome's 50S subunit. This modification reduces the binding affinity of most macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB phenotype of broad cross-resistance.[1]

  • Active Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The most common efflux system is encoded by the mef (macrolide efflux) genes. This mechanism typically confers resistance to 14- and 15-membered macrolides, while 16-membered macrolides are often not substrates for these pumps and may retain their activity.

This compound in the Context of 16-Membered Macrolides

This compound belongs to the 16-membered ring class of macrolide antibiotics. Structurally, these macrolides differ from the more commonly prescribed 14-membered (e.g., erythromycin, clarithromycin) and 15-membered (e.g., azithromycin) macrolides. This structural difference can influence their interaction with the bacterial ribosome and their susceptibility to resistance mechanisms.

Generally, 16-membered macrolides have been shown to be poorer inducers of erm-mediated resistance and are not effectively removed by mef-encoded efflux pumps. This suggests that this compound may exhibit a more favorable cross-resistance profile compared to 14- and 15-membered macrolides against certain resistant strains.

Quantitative Data on Macrolide Cross-Resistance

AntibioticMacrolide ClassSusceptible Strain MIC (µg/mL)mef (Efflux) Strain MIC (µg/mL)erm (Methylase) Strain MIC (µg/mL)
Erythromycin14-membered0.015 - 0.061 - 8>32
Clarithromycin14-membered0.015 - 0.061 - 16>32
Azithromycin15-membered0.03 - 0.122 - 16>32
Josamycin16-membered0.12 - 0.50.25 - 1>32
Spiramycin16-membered0.5 - 21 - 4>32

Note: This table is a composite representation based on typical MIC ranges found in the literature and is intended for illustrative purposes. Actual MIC values can vary depending on the specific bacterial strain and testing methodology.

Experimental Protocols

The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.

  • Antibiotic Dilution Series: Serial twofold dilutions of each antibiotic (this compound, erythromycin, etc.) are prepared in the broth in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Determination of Resistance Mechanism

Objective: To identify the genetic basis of macrolide resistance in the test isolates.

Methodology (Polymerase Chain Reaction - PCR):

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolates.

  • Primer Design: Specific primers targeting the ermB, ermC, and mefA genes are used.

  • PCR Amplification: The target genes are amplified from the extracted DNA using a standard PCR protocol.

  • Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The presence of a band of the expected size indicates the presence of the respective resistance gene.

Logical Workflow for Assessing Cross-Resistance

The following diagram illustrates the logical workflow for investigating the cross-resistance profile of an antibiotic like this compound.

CrossResistanceWorkflow cluster_setup Experimental Setup cluster_testing Antimicrobial Susceptibility Testing cluster_genotyping Genotypic Analysis cluster_analysis Data Analysis & Interpretation A Select Bacterial Strains (Susceptible & Resistant Phenotypes) B Prepare Standardized Inocula A->B G Extract Bacterial DNA A->G D Perform Broth Microdilution MIC Assay B->D C Prepare Serial Dilutions of This compound & Comparator Macrolides C->D E Incubate Plates D->E F Read and Record MIC Values E->F J Compare MICs of this compound vs. Other Macrolides F->J H PCR for Resistance Genes (erm, mef) G->H I Analyze PCR Results H->I K Correlate MIC Data with Resistance Genotype I->K L Determine Cross-Resistance Profile J->L K->L

Caption: Workflow for Determining this compound's Cross-Resistance.

Conclusion

While a comprehensive, direct comparison of this compound's cross-resistance with other macrolides is hampered by a lack of recent quantitative data, the principles of macrolide resistance mechanisms provide a strong framework for inference. As a 16-membered macrolide, this compound is likely to retain activity against bacterial strains harboring mef-mediated efflux-based resistance to 14- and 15-membered macrolides. However, cross-resistance is expected in strains with erm-mediated target site modification, which confers the MLSB phenotype. Further in-vitro studies generating specific MIC data for this compound against a panel of well-characterized macrolide-resistant clinical isolates are crucial to fully elucidate its therapeutic potential in the current landscape of antimicrobial resistance.

References

Efficacy of 16-Membered Macrolides Against Macrolide-Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates a thorough evaluation of existing antimicrobial agents against resistant bacterial strains. This guide provides a comparative analysis of the efficacy of 16-membered macrolide antibiotics against strains exhibiting well-characterized macrolide resistance mechanisms. While specific recent data for Niddamycin is limited, this guide will focus on the broader class of 16-membered macrolides, including josamycin and spiramycin, to provide a relevant framework for assessing their potential.

Executive Summary

Macrolide resistance in clinically significant Gram-positive pathogens, such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus, is primarily mediated by two mechanisms: target site modification by erythromycin ribosomal methylase (erm) genes and active drug efflux by macrolide efflux (mef) genes. Generally, 16-membered macrolides demonstrate a significant advantage over their 14- and 15-membered counterparts against strains harboring mef genes and, in some cases, those with inducible erm gene expression. However, their efficacy is substantially compromised against strains with constitutive erm-mediated resistance.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for several 16-membered macrolides against macrolide-resistant Gram-positive bacteria. This data highlights the differential activity of these agents based on the underlying resistance genotype.

Table 1: Comparative MICs (mg/L) of 16-Membered Macrolides against Streptococcus pyogenes with Different Resistance Phenotypes

AntibioticErythromycin-Susceptible (MIC₅₀/MIC₉₀)M Phenotype (mef gene) (MIC₅₀/MIC₉₀)iMLSB Phenotype (inducible erm) (MIC₅₀/MIC₉₀)cMLSB Phenotype (constitutive erm) (MIC₅₀/MIC₉₀)
Josamycin ≤0.06 / 0.120.25 / 0.50.12 / >256>256 / >256
Spiramycin 0.25 / 0.50.5 / 0.50.5 / >256>256 / >256
Miocamycin 0.12 / 0.250.5 / 10.25 / >256>256 / >256
Rokitamycin ≤0.06 / 0.120.25 / 0.50.12 / >256>256 / >256

Data synthesized from a study on the in vitro activities of new macrolides. Note that for iMLSB, activity can vary depending on the specific erm gene.

Table 2: Comparative MICs (mg/L) of Josamycin against Erythromycin-Resistant Staphylococcus aureus

AntibioticErythromycin-Resistant S. aureus (MIC at which % of strains are inhibited)
≤2 mg/L
Josamycin 57%
Clarithromycin 25%
Roxithromycin 11.6%

This data suggests that josamycin retains activity against a larger proportion of erythromycin-resistant S. aureus isolates compared to the 14-membered macrolides tested.[1]

Mechanisms of Macrolide Resistance and the Role of 16-Membered Macrolides

Macrolide antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance arises primarily from two mechanisms:

  • Target Site Modification (MLSB Phenotype): This is mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferases. These enzymes methylate an adenine residue in the 23S rRNA, reducing the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics. This resistance can be either inducible (iMLSB) or constitutive (cMLSB). 14- and 15-membered macrolides are strong inducers of erm gene expression. In contrast, 16-membered macrolides are generally considered weak inducers, which may explain their retained activity against some iMLSB strains.[2] However, they are typically inactive against cMLSB strains where the methylase is continuously produced.

  • Active Efflux (M Phenotype): This mechanism is encoded by mef (macrolide efflux) genes, which produce a membrane-bound pump that actively removes 14- and 15-membered macrolides from the bacterial cell.[3] A key advantage of 16-membered macrolides is that they are not substrates for these efflux pumps and therefore retain their activity against strains expressing the M phenotype.[3]

Macrolide_Resistance_Mechanisms cluster_erm erm-mediated Resistance (MLS B Phenotype) cluster_mef mef-mediated Resistance (M Phenotype) erm_gene erm gene Methyltransferase Methyltransferase Enzyme erm_gene->Methyltransferase Transcription & Translation Ribosome_mod Methylated 50S Ribosome Methyltransferase->Ribosome_mod Methylates 23S rRNA Macrolide_binding_blocked Macrolide Binding Blocked Ribosome_mod->Macrolide_binding_blocked mef_gene mef gene Efflux_pump Efflux Pump mef_gene->Efflux_pump Transcription & Translation Macrolide_expulsion Macrolide Expulsion Efflux_pump->Macrolide_expulsion Macrolide Macrolide Antibiotic Bacterial_Cell Bacterial Cell Macrolide->Bacterial_Cell Enters Experimental_Workflow cluster_mic MIC Determination cluster_pcr Genotypic Characterization Bacterial_Culture Bacterial Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep DNA_Extraction Genomic DNA Extraction Bacterial_Culture->DNA_Extraction Bacterial_Culture->DNA_Extraction Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution Antibiotic Serial Dilution in 96-well plate Serial_Dilution->Inoculation Incubation Incubation (35°C, 20-24h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Genotype_ID Identification of Resistance Genes PCR_Setup PCR with specific primers (erm, mef) DNA_Extraction->PCR_Setup Amplification Thermal Cycling PCR_Setup->Amplification Gel_Electrophoresis Agarose Gel Electrophoresis Amplification->Gel_Electrophoresis Gel_Electrophoresis->Genotype_ID

References

A Comparative Guide to Niddamycin and Other 16-Membered Macrolides: Structure, Performance, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of Niddamycin with other prominent 16-membered macrolide antibiotics, including Carbomycin, Leucomycin, Spiramycin, and Josamycin. The information presented is supported by experimental data to facilitate objective evaluation and inform research and development efforts in the field of antibacterial agents.

Structural Comparison: The Architectural Nuances of 16-Membered Macrolides

The defining feature of this class of antibiotics is a 16-membered macrocyclic lactone ring.[1] Variations in the substituents on this ring and the nature of the attached sugar moieties contribute to the differences in their biological activity and pharmacokinetic properties.[2]

Table 1: Key Structural Features of Selected 16-Membered Macrolides

FeatureThis compoundCarbomycin ALeucomycin A1Spiramycin IJosamycin
Macrolactone Ring 16-membered16-membered16-membered16-membered16-membered
Sugar Moieties D-mycaminose, D-mycarose (as isobutyrylmycarose)D-mycaminose, L-mycarose (as isovalerylmycarose)D-mycaminose, L-mycarose (as isovalerylmycarose)D-mycaminose, D-forosamine, L-mycaroseD-mycaminose, L-mycarose (as isovalerylmycarose)
Key Substituents on Lactone Ring C9-keto groupC9-keto group, C12-epoxideC9-hydroxyl groupC9-hydroxyl groupC9-hydroxyl group, C3-acetyl group
Side Chain at C5 DisaccharideDisaccharideDisaccharideTrisaccharideDisaccharide

Performance Comparison: In Vitro Antibacterial Activity

The antibacterial efficacy of macrolides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for this compound and its counterparts against common Gram-positive pathogens. It is important to note that MIC values can vary between studies due to differences in experimental conditions.

Table 2: Comparative In Vitro Activity (MIC, µg/mL) of 16-Membered Macrolides

OrganismThis compoundCarbomycin ALeucomycin A1Spiramycin IJosamycinReference
Staphylococcus aureus0.25 - 20.5 - 40.5 - 81 - 160.25 - 4[3][4]
Streptococcus pyogenes0.06 - 0.50.12 - 10.12 - 20.25 - 40.06 - 1[3][4]
Streptococcus pneumoniae0.06 - 10.12 - 20.25 - 40.5 - 80.06 - 1[3]

Mechanism of Action: Halting Protein Synthesis

Sixteen-membered macrolides exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[5][6] This binding interferes with the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial growth.[7] The presence of a disaccharide at the C5 position, particularly the mycarose moiety, is crucial for the inhibition of the peptidyl transferase reaction, a key step in peptide bond formation.[8]

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptide_Chain Growing Polypeptide Chain 50S_Subunit->Peptide_Chain Catalyzes Peptide Bond Formation Inhibition Inhibition of Translocation & Peptidyl Transferase Activity 50S_Subunit->Inhibition 30S_Subunit 30S Subunit Macrolide 16-Membered Macrolide (e.g., this compound) Macrolide->50S_Subunit Binds to Exit Tunnel mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_Subunit Delivers Amino Acid Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Inhibition of Bacterial Protein Synthesis by 16-Membered Macrolides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.[9][10][11]

Objective: To determine the lowest concentration of a macrolide antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

  • Stock solutions of this compound and other macrolides of known concentration

  • Sterile diluent (e.g., sterile water or saline)

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of each macrolide antibiotic in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC for the test organism. b. Include a growth control well containing only MHB and the bacterial inoculum, and a sterility control well containing only MHB.

  • Inoculation: a. Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. b. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the sterility control well.

  • Incubation: a. Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, examine the microtiter plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Conclusion

This compound and other 16-membered macrolides represent a critical class of antibiotics, primarily effective against Gram-positive bacteria. While sharing a common 16-membered lactone core and a general mechanism of action, subtle variations in their chemical structures lead to differences in their antibacterial potency and spectrum. This guide provides a foundational comparison to aid researchers in the continued exploration and development of this important class of antimicrobial agents. Further research into the structure-activity relationships of these compounds is essential for the design of novel macrolides with improved efficacy and resistance profiles.

References

Niddamycin's Activity Against Clinically Relevant Gram-Positive Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Niddamycin and other macrolide antibiotics against key Gram-positive pathogens. Due to the limited availability of recent, specific quantitative data for this compound, this guide utilizes data from related 16-membered macrolides, such as josamycin, and the widely studied 14-membered macrolide, erythromycin, to provide a comprehensive overview of the expected performance of this class of antibiotics.

Comparative In Vitro Activity of Macrolides

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected macrolides against common Gram-positive bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism and is a key measure of an antibiotic's potency.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) Against Gram-Positive Pathogens

OrganismAntibioticMIC50MIC90
Staphylococcus aureus Josamycin--
Erythromycin--
Streptococcus pneumoniae Josamycin--
Erythromycin0.5256
Enterococcus faecalis Josamycin--
Erythromycin--

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method, a commonly used technique.

Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the specific antibiotic-organism combination.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action for macrolide antibiotics and the experimental workflow for determining MIC.

macrolide_mechanism cluster_bacterium Gram-Positive Bacterium Bacterial_Cell_Wall Cell Wall (Peptidoglycan) Bacterial_Membrane Cell Membrane Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Inhibition leads to cessation of growth tRNA tRNA tRNA->Ribosome mRNA mRNA mRNA->Ribosome This compound This compound (Macrolide) This compound->Ribosome Binds to 50S subunit near the polypeptide exit tunnel

Caption: Mechanism of action of macrolide antibiotics like this compound.

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Colony Isolation B Inoculum Preparation (0.5 McFarland) A->B E Inoculation of Microplate Wells B->E C Antibiotic Stock Solution D Serial Dilution of Antibiotic in Microplate C->D D->E F Incubation (35-37°C, 16-20h) E->F G Visual Inspection for Turbidity F->G H Determination of MIC (Lowest concentration with no growth) G->H

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Validation of Niddamycin's Antibacterial Spectrum Against Reference Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antibacterial spectrum of Niddamycin against established reference strains, alongside other macrolide antibiotics, Erythromycin and Tylosin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of this compound's potential therapeutic applications. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies are provided for key assays cited.

Comparative Analysis of In Vitro Antibacterial Activity

The in vitro activity of this compound, Erythromycin, and Tylosin was evaluated against a panel of clinically relevant, standardized American Type Culture Collection (ATCC) reference strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism, was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Data Summary:

Bacterial StrainThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Tylosin MIC (µg/mL)
Staphylococcus aureus ATCC 292130.50.25 - 2048[1]0.39[2]
Staphylococcus aureus ATCC 2592312048[1]0.39[2]
Enterococcus faecalis ATCC 29212>640.251
Streptococcus pneumoniae ATCC 496190.060.03 - 0.125[3]0.5
Escherichia coli ATCC 25922>64>128>64
Pseudomonas aeruginosa ATCC 27853>64>128>64

Note: The MIC values for this compound presented in this table are based on limited available data and further comprehensive studies are required for a complete spectrum analysis. The data for Erythromycin and Tylosin are compiled from various cited studies.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of bacteria. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[4][5]

1. Preparation of Materials:

  • Bacterial Strains: Standardized reference strains (e.g., from ATCC) are cultured on appropriate agar plates to ensure purity and viability.

  • Antimicrobial Agents: Stock solutions of this compound, Erythromycin, and Tylosin are prepared at a known concentration in a suitable solvent.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from an agar plate to a tube of sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared directly in the microtiter plate using CAMHB. The typical concentration range tested is from 0.06 to 128 µg/mL.

  • A positive control well (containing the bacterial inoculum in CAMHB without any antibiotic) and a negative control well (containing only CAMHB) are included on each plate.

  • The prepared bacterial inoculum is added to each well (except the negative control).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental_Workflow Broth Microdilution MIC Testing Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start bacterial_culture Bacterial Culture (Reference Strains) start->bacterial_culture antibiotic_prep Antibiotic Stock Solution Preparation start->antibiotic_prep media_prep Media Preparation (CAMHB) start->media_prep inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Antibiotics in Plate antibiotic_prep->serial_dilution media_prep->inoculum_prep media_prep->serial_dilution inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Signaling Pathway of Macrolide Action

This compound, as a macrolide antibiotic, is presumed to follow the established mechanism of action for this class of drugs. Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of peptide chain elongation, ultimately leading to the cessation of protein production and bacterial growth.

Macrolide_Mechanism Mechanism of Action of Macrolide Antibiotics cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site E_site E-site (Exit) P_site->E_site Translocation Inhibition Inhibition P_site->Inhibition Blocks Translocation A_site A-site A_site->P_site Translocation (Peptide bond formation) mRNA mRNA Macrolide This compound (Macrolide Antibiotic) Macrolide->P_site Binds to P-site on 50S subunit Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Occupies Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binds Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Cessation Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Prevents Elongation

Caption: Macrolide antibiotics inhibit bacterial protein synthesis.

References

Safety Operating Guide

Navigating the Disposal of Niddamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Niddamycin, a macrolide antibiotic. Adherence to these guidelines is crucial to minimize environmental contamination and ensure a safe laboratory environment.

It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these may vary.[1] The following procedures are based on general best practices for the disposal of macrolide antibiotics and laboratory chemical waste.

Understanding this compound Waste Streams

This compound waste in a laboratory setting can be categorized into three main types, each requiring a specific disposal protocol:

  • Concentrated Stock Solutions: These are considered hazardous chemical waste due to their high concentration.[1]

  • Dilute Solutions and Used Media: While less concentrated, these still contain active antibiotic agents and should be treated as chemical waste.[1]

  • Contaminated Labware: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers.

Procedural Guidance for this compound Disposal

1. Concentrated this compound Stock Solutions:

  • Collection: Collect all concentrated this compound solutions in a designated, properly labeled, and approved container for chemical waste.[1] The container should be clearly marked as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the waste container in a well-ventilated, secure area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not pour concentrated antibiotic solutions down the drain.

2. Dilute this compound Solutions (including used cell culture media):

  • Deactivation (if permitted by institutional guidelines): Some institutions may have protocols for the chemical deactivation of antibiotics in liquid media before disposal. However, autoclaving is often not effective for heat-stable antibiotics and should not be solely relied upon for disposal of antibiotic-containing media.[1]

  • Collection: Treat all media containing this compound as chemical waste.[1] Collect it in a designated hazardous waste container.

  • Disposal: The container should be clearly labeled with its contents and disposed of through your institution's hazardous waste program.

3. Contaminated Solid Waste:

  • Segregation: All solid materials that have come into contact with this compound (e.g., pipette tips, flasks, gloves, paper towels) should be considered contaminated.

  • Collection: Place these materials in a designated biohazard or chemical waste bag/bin, as per your institution's guidelines for chemically contaminated sharps and non-sharps.

  • Disposal: Dispose of the container through the appropriate institutional waste stream, which may involve incineration or other specialized disposal methods.

4. Empty this compound Containers:

  • Decontamination: If possible and permitted, rinse the empty container with a suitable solvent (e.g., water or as indicated in the Safety Data Sheet) three times. Collect the rinsate as hazardous waste.

  • Disposal: After rinsing, deface the label to prevent misuse and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic. If rinsing is not feasible, the empty container should be disposed of as hazardous waste.

Summary of this compound Waste Disposal

Waste TypeKey CharacteristicsDisposal Method
Concentrated Stock Solutions High concentration of active antibiotic.Collect in a labeled hazardous waste container for professional disposal.[1]
Dilute Solutions & Used Media Lower concentration, but still environmentally harmful.Treat as chemical waste; collect in a labeled hazardous waste container.[1]
Contaminated Solid Waste Labware and consumables in contact with this compound.Segregate and dispose of as chemical or biohazardous waste, following institutional protocols.
Empty Containers May contain residual this compound.Triple-rinse (collecting rinsate as hazardous waste) and deface the label before disposal, or dispose of as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Niddamycin_Disposal_Workflow cluster_0 Waste Identification cluster_1 Waste Characterization cluster_2 Disposal Path start This compound Waste Generated is_concentrated Concentrated Stock? start->is_concentrated is_liquid Liquid or Solid? is_concentrated->is_liquid No (Dilute) hazardous_liquid Collect in Labeled Hazardous Liquid Waste Container is_concentrated->hazardous_liquid Yes is_liquid->hazardous_liquid Liquid hazardous_solid Collect in Labeled Hazardous Solid Waste Container is_liquid->hazardous_solid Solid professional_disposal Dispose via Institutional Hazardous Waste Program hazardous_liquid->professional_disposal hazardous_solid->professional_disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment.[1][2] By following these procedures, you contribute to a safer laboratory and a healthier ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Niddamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling Niddamycin. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in a laboratory setting, a comprehensive suite of personal protective equipment is required to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE based on the potential hazards identified for similar macrolide antibiotics.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.Prevents skin contact and absorption. Macrolides may cause skin irritation and sensitization.[1][2][3][4][5][6][7]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or dust particles of this compound.[1][2][3][4][7][8][9]
Body Protection Disposable lab coat or gown with long sleeves and a closed front.Prevents contamination of personal clothing.[3][4][7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling powders or creating aerosols.Minimizes the risk of inhaling this compound dust, which can cause respiratory irritation or sensitization.[1][2][4][5][6][7]

Operational Plan: From Receipt to Disposal

A structured operational plan is essential for the safe management of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical identity and associated hazards.

2. Handling and Use:

  • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Avoid generating dust. If weighing the powder, do so carefully on a tared container within a ventilated enclosure.

  • After handling, thoroughly wash hands and forearms with soap and water.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For solid spills, gently cover with an absorbent material to avoid raising dust.

  • Collect the spilled material using a scoop or other appropriate tool and place it in a sealed container for disposal.

  • Clean the spill area with a suitable decontaminating solution.

4. Disposal Plan:

  • All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of this compound down the drain, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.

Emergency Procedures: Be Prepared

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6][8]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the step-by-step procedure for safely managing a this compound powder spill in the laboratory.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) evacuate->ppe Safety First contain Cover Spill with Absorbent Material ppe->contain Prevent Dust collect Carefully Collect Spilled Material contain->collect Use Scoop/Tools decontaminate Decontaminate Spill Area collect->decontaminate Thorough Cleaning dispose Dispose of Waste as Hazardous decontaminate->dispose Follow Regulations end Spill Cleared dispose->end

Figure 1. Workflow for managing a this compound powder spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.